3-Iodo-2-piperidin-1-ylpyridine chemical properties
Executive Summary 3-Iodo-2-(piperidin-1-yl)pyridine (CAS: 1086376-23-9) is a bifunctional heterocyclic building block characterized by a highly reactive C3-iodine handle and an electron-donating piperidine moiety at the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Iodo-2-(piperidin-1-yl)pyridine (CAS: 1086376-23-9) is a bifunctional heterocyclic building block characterized by a highly reactive C3-iodine handle and an electron-donating piperidine moiety at the C2 position. This scaffold is critical in medicinal chemistry for the synthesis of kinase inhibitors (e.g., ALK, ROS1 inhibitors) and GPCR ligands. Its unique electronic push-pull system—where the piperidine nitrogen donates electron density into the pyridine ring—modulates the reactivity of the C3-iodine bond toward oxidative addition, making it a tunable substrate for palladium-catalyzed cross-coupling reactions.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The compound exists as a lipophilic intermediate, typically isolated as a viscous oil or low-melting solid depending on purity and crystalline form.
Property
Data
IUPAC Name
3-Iodo-2-(piperidin-1-yl)pyridine
CAS Number
1086376-23-9
Molecular Formula
C₁₀H₁₃IN₂
Molecular Weight
288.13 g/mol
SMILES
IC1=CC=CN=C1N2CCCCC2
LogP (Predicted)
~3.2 (Lipophilic)
pKa (Conjugate Acid)
~5.5 (Pyridine nitrogen)
Solubility
Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water
Appearance
Pale yellow viscous oil or solid
Synthetic Accessibility & Purification Protocol
Expertise & Experience: The most robust synthesis leverages the difference in electrophilicity between the C2 and C3 positions of a dihalo-pyridine precursor. The C2-halogen is activated for Nucleophilic Aromatic Substitution (
) by the adjacent ring nitrogen, while the C3-iodine remains intact for downstream functionalization.
Protocol: Regioselective
Synthesis
Precursor: 2-Chloro-3-iodopyridine (CAS 78607-36-0) or 2-Fluoro-3-iodopyridine.
Reagent: Piperidine (Nucleophile).
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-iodopyridine (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (0.5 M concentration).
Nucleophile Addition: Add Piperidine (1.2 equiv) and Potassium Carbonate (
, 2.0 equiv). Note: Use of an inorganic base prevents the formation of piperidinium salts that could stall the reaction.
Thermal Activation: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS. The starting material (2-chloro) should disappear; the product is more polar.
Workup (Self-Validating Step): Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).[1] Wash combined organics with brine to remove residual DMF/piperidine. Dry over
.
Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel (Gradient: 0%
10% EtOAc in Hexanes).
Validation:
1H NMR (CDCl3): Look for piperidine multiplets at
1.6–1.7 (6H) and 3.0–3.2 (4H). The pyridine protons will show a characteristic pattern: H4 (dd), H5 (dd), H6 (dd). The H4 proton (adjacent to Iodine) will be deshielded ( ~8.0 ppm).
Reactivity & Functionalization Pathways
The core value of this molecule lies in the C3-Iodine bond . The electron-donating effect of the C2-piperidine makes the C3 position slightly more electron-rich than unsubstituted 3-iodopyridine, potentially slowing oxidative addition but stabilizing the resulting Pd(II) intermediates.
Mechanism: Divergent Synthesis Map
The following diagram illustrates the primary catalytic cycles accessible from this scaffold.
Figure 1: Divergent synthetic pathways utilizing the C3-iodine handle for library generation.
Key Reaction: Suzuki-Miyaura Cross-Coupling
This is the most common transformation for generating biaryl kinase inhibitors.
Insight: The bulky piperidine group at C2 can exert steric pressure. Using highly active phosphine ligands (e.g., XPhos, SPhos) is recommended if the boronic acid partner is also sterically hindered (ortho-substituted).
Applications in Drug Discovery
The 3-iodo-2-piperidinylpyridine scaffold is a bioisostere for other bicyclic systems found in oncology drugs.
Kinase Inhibition: The pyridine nitrogen serves as a hydrogen bond acceptor in the hinge region of kinase ATP-binding pockets. The C3-aryl group (installed via Suzuki coupling) extends into the hydrophobic back pocket.
ALK/ROS1 Inhibitors: Analogous to Crizotinib (which uses a piperidine-linked pyrazole), this scaffold allows for the exploration of pyridine-core inhibitors. The piperidine ring improves solubility and pharmacokinetic properties (ADME) by introducing a basic center that can be protonated at physiological pH.
Safety & Handling (GHS)[7]
Signal Word:WARNING
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (iodides can degrade/discolor over time).
References
National Center for Biotechnology Information. (2025). 3-Iodo-2-piperidin-1-ylpyridine (Compound Summary). PubChem.[2][3] Retrieved from [Link]
Sasaki, T., Moriyama, K., & Togo, H. (2017). Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines. Journal of Organic Chemistry. (Demonstrates iodine reactivity in similar N-heterocycles). Retrieved from [Link]
Mishra, S., et al. (2023).[1][4][5] Catalytic Enantioselective Synthesis of 3-Piperidines. Journal of the American Chemical Society.[4] (Context on piperidine pharmacophores). Retrieved from [Link]
Amerigo Scientific. 3-Iodo-2-piperidin-1-ylpyridine Product Data. Retrieved from [Link]
Spectroscopic Profile of 3-Iodo-2-(piperidin-1-yl)pyridine: A Technical Guide
Abstract This technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics of 3-iodo-2-(piperidin-1-yl)pyridine. In the absence of publicly available, consolidated experimental spect...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics of 3-iodo-2-(piperidin-1-yl)pyridine. In the absence of publicly available, consolidated experimental spectra for this specific molecule, this document serves as a robust predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing upon empirical data from structurally analogous compounds, we present a detailed forecast of the spectral data. This guide is designed to aid in the identification, characterization, and quality control of 3-iodo-2-(piperidin-1-yl)pyridine in a research and development setting. Methodologies for spectral acquisition are also detailed to ensure a self-validating framework for experimental replication.
Introduction and Molecular Structure
3-Iodo-2-(piperidin-1-yl)pyridine is a substituted pyridine derivative featuring a piperidine ring at the 2-position and an iodine atom at the 3-position. The piperidine moiety is a ubiquitous structural feature in many natural products and pharmaceutical agents.[1] The presence of a halogenated pyridine ring makes this compound a valuable intermediate in synthetic organic chemistry, particularly in cross-coupling reactions for the synthesis of more complex molecules.[2] Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound.
The molecular structure, presented below, dictates the expected spectroscopic behavior. The pyridine ring provides an aromatic system, while the piperidine ring introduces aliphatic protons and carbons. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the iodine substituent significantly influences the electronic environment and, consequently, the NMR chemical shifts.
Figure 1. Molecular Structure of 3-Iodo-2-(piperidin-1-yl)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 3-iodo-2-(piperidin-1-yl)pyridine, both ¹H and ¹³C NMR will provide critical information about the number and connectivity of atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the three distinct protons on the pyridine ring and the ten protons of the piperidine ring. The chemical shifts are influenced by the electronic effects of the nitrogen heteroatom and the iodine substituent.
Pyridine Protons: The pyridine protons are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C6, being ortho to the nitrogen, is expected to be the most deshielded. The protons at C4 and C5 will be influenced by the adjacent iodine and piperidine groups.
Piperidine Protons: The piperidine protons will appear in the aliphatic region (δ 1.5-3.5 ppm). The protons on the α-carbons (adjacent to the nitrogen) will be the most deshielded due to the inductive effect of the nitrogen. The protons on the β and γ carbons will appear further upfield. Due to the chair conformation of the piperidine ring, these signals may appear as broad multiplets.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS)
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H-6 (Pyridine)
8.0 - 8.2
dd
~4-5, ~1-2
H-4 (Pyridine)
7.5 - 7.7
dd
~7-8, ~4-5
H-5 (Pyridine)
6.9 - 7.1
t
~7-8
α-CH₂ (Piperidine)
3.0 - 3.3
m
-
| β, γ-CH₂ (Piperidine) | 1.5 - 1.8 | m | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.[3][4]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for all 10 unique carbon atoms in the molecule. The chemical shifts of the pyridine carbons are particularly sensitive to substituent effects.
Pyridine Carbons: The carbon atom attached to the iodine (C3) is expected to be significantly shielded (appear at a lower ppm value) due to the heavy atom effect. The carbon attached to the piperidine (C2) will be deshielded. The other pyridine carbons will appear in the typical aromatic region for pyridines.[5]
Piperidine Carbons: The α-carbons of the piperidine ring will be the most deshielded in the aliphatic region, followed by the β and γ carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS)
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C-2 (Pyridine)
158 - 162
C-3 (Pyridine)
95 - 100
C-4 (Pyridine)
138 - 142
C-5 (Pyridine)
120 - 124
C-6 (Pyridine)
148 - 152
α-C (Piperidine)
50 - 55
β-C (Piperidine)
25 - 28
| γ-C (Piperidine) | 23 - 26 |
Note: These are predicted values and are subject to solvent effects.[6]
Experimental Protocol for NMR Data Acquisition
Figure 2. Workflow for NMR Spectroscopic Analysis.
Sample Preparation: Accurately weigh 5-10 mg of 3-iodo-2-(piperidin-1-yl)pyridine and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.[7]
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.[8]
Data Acquisition: Acquire the ¹H spectrum using standard pulse sequences. For the ¹³C spectrum, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each carbon.
Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. The spectrum is then phased and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum
The IR spectrum of 3-iodo-2-(piperidin-1-yl)pyridine is expected to show characteristic absorption bands for the aromatic pyridine ring and the aliphatic piperidine ring.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the piperidine ring will appear just below 3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected in the 1600-1400 cm⁻¹ region.
C-N Stretching: The C-N stretching of the bond between the pyridine and piperidine is characteristic of aromatic amines and is expected in the 1335-1250 cm⁻¹ range.[9]
C-I Stretching: The C-I stretching vibration is expected in the far-infrared region, typically below 600 cm⁻¹.
Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Vibration Type
Intensity
3100 - 3000
Aromatic C-H Stretch
Medium
2950 - 2850
Aliphatic C-H Stretch
Strong
1600 - 1450
Aromatic C=C and C=N Stretch
Medium-Strong
1335 - 1250
Aromatic C-N Stretch
Strong
| Below 600 | C-I Stretch | Medium |
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)
Figure 3. Workflow for IR Spectroscopic Analysis (KBr Pellet Method).
Sample Preparation: Grind 1-2 mg of 3-iodo-2-(piperidin-1-yl)pyridine with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[10]
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[11][12]
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. First, a background spectrum of air is collected. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak. The molecular weight of 3-iodo-2-(piperidin-1-yl)pyridine (C₁₀H₁₃IN₂) is 288.02 g/mol . Therefore, the [M+H]⁺ ion should be observed at m/z 289.03.
Under harsher ionization conditions like Electron Ionization (EI), or in tandem MS (MS/MS) experiments, fragmentation is expected. Key fragmentation pathways would likely involve:
Loss of Iodine: Cleavage of the C-I bond to give a fragment at [M-I]⁺ (m/z 161).
α-Cleavage of the Piperidine Ring: Fragmentation of the piperidine ring adjacent to the nitrogen is a common pathway for piperidine derivatives, leading to the formation of a stable iminium ion.[13]
Loss of Piperidine: Cleavage of the bond between the pyridine and piperidine rings could occur.
Figure 4. Predicted Major Fragmentation Pathways.
Experimental Protocol for Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
Infusion and Ionization: The sample solution is introduced into the ESI source via a syringe pump or through an HPLC system. A high voltage is applied to the tip of the capillary, creating a fine spray of charged droplets.[14]
Desolvation: The charged droplets evaporate, leading to the formation of gas-phase ions.[15]
Mass Analysis and Detection: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio. The detector then records the abundance of each ion to generate the mass spectrum.
Conclusion
This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for 3-iodo-2-(piperidin-1-yl)pyridine. The predicted chemical shifts, absorption bands, and fragmentation patterns are based on established spectroscopic principles and data from analogous structures, offering a reliable framework for researchers. The inclusion of standardized experimental protocols ensures that this guide can be practically applied in a laboratory setting for the synthesis and characterization of this and related compounds. The synergistic use of these three spectroscopic techniques provides a powerful and comprehensive approach to structural elucidation and purity assessment.
References
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved February 2, 2026, from [Link]
13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. (1969). Journal of the American Chemical Society. [Link]
KBr Pellet Method. (n.d.). Shimadzu. Retrieved February 2, 2026, from [Link]
Fragmentation Patterns in Mass Spectra. (2020). Chemistry LibreTexts. [Link]
IR: amines. (n.d.). University of Colorado Boulder. Retrieved February 2, 2026, from [Link]
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). University of Aveiro. Retrieved February 2, 2026, from [Link]
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (n.d.). PMC. Retrieved February 2, 2026, from [Link]
Piperidine. (n.d.). NIST WebBook. Retrieved February 2, 2026, from [Link]
Mass chart Fragmentation. (n.d.). SlideShare. Retrieved February 2, 2026, from [Link]
Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved February 2, 2026, from [Link]
A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC. Retrieved February 2, 2026, from [Link]
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]
Principles of Electrospray Ionization. (2025). ResearchGate. [Link]
Preparation of Samples for IR Spectroscopy as KBr Disks. (n.d.). International Centre for Diffraction Data. Retrieved February 2, 2026, from [Link]
Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. (n.d.). SciELO. Retrieved February 2, 2026, from [Link]
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. [Link]
fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO. Retrieved February 2, 2026, from [Link]
A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. (n.d.). Canadian Journal of Chemistry. Retrieved February 2, 2026, from [Link]
How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023). YouTube. [Link]
Principles of electrospray ionization. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]
14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). YouTube. [Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics. [Link]
Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. (2021). IEEE Xplore. [Link]
Interpreting IR Spectra. (n.d.). Chemistry Steps. Retrieved February 2, 2026, from [Link]
Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. [Link]
Sample preparation for FT-IR. (n.d.). University of California, Irvine. Retrieved February 2, 2026, from [Link]
Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 2, 2026, from [Link]
How To Prepare And Run An NMR Sample. (2025). ALWSCI. [Link]
What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. (n.d.). Kintek Press. Retrieved February 2, 2026, from [Link]
Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. (n.d.). SciSpace. Retrieved February 2, 2026, from [Link]
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.). RSC Publishing. Retrieved February 2, 2026, from [Link]
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). MDPI. [Link]
Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved February 2, 2026, from [Link]
Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.). NIH. Retrieved February 2, 2026, from [Link]
Stepbystep procedure for NMR data acquisition. (n.d.). University of Maryland. Retrieved February 2, 2026, from [Link]
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved February 2, 2026, from [Link]
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Polish Academy of Sciences. Retrieved February 2, 2026, from [Link]
Interpretation of mass spectra. (n.d.). University of Arizona. Retrieved February 2, 2026, from [Link]
The 3-Iodo-2-piperidin-1-ylpyridine Scaffold: A Modular Hub for Kinase and GPCR Ligand Discovery
Executive Summary 3-Iodo-2-piperidin-1-ylpyridine (CAS: 1086376-23-9) represents a high-value bifunctional intermediate in modern medicinal chemistry. Unlike simple solvents or reagents, this molecule serves as a "privil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Iodo-2-piperidin-1-ylpyridine (CAS: 1086376-23-9) represents a high-value bifunctional intermediate in modern medicinal chemistry. Unlike simple solvents or reagents, this molecule serves as a "privileged scaffold"—a core structural motif capable of binding to diverse biological targets when appropriately functionalized. Its value lies in its dual reactivity: the 2-piperidinyl moiety provides a solubilizing, lipophilic pharmacophore often required for bioavailability and receptor affinity (particularly in CNS and kinase targets), while the 3-iodo substituent acts as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).
This guide details the biological relevance, chemical profiling, and synthetic utility of this scaffold, designed for researchers optimizing lead compounds for Kinase Inhibition (ALK/ROS1/MSK1) and GPCR modulation (5-HT/Dopamine) .
Chemical Biology Profile & Pharmacophore Analysis
Structural Logic
The molecule functions as a bioisostere of ortho-substituted biphenyls or N-aryl piperazines, but with distinct electronic properties due to the pyridine nitrogen.
Feature
Function in Drug Design
Pyridine Core
Acts as a hydrogen bond acceptor (HBA); reduces lipophilicity (LogP) compared to benzene, improving metabolic stability and water solubility.
2-Piperidinyl Group
A bulky, hydrophobic amine. In physiological pH, the piperidine nitrogen can be protonated (pKa ~9-10), allowing ionic interactions with Asp/Glu residues in receptor binding pockets (e.g., GPCRs).
3-Iodo Handle
The "Warhead." It is electronically activated for oxidative addition by Pd(0) catalysts, enabling the rapid construction of biaryl systems or alkyne-linked libraries.
Mechanistic Applications
A. Kinase Inhibition (The "Hinge Binder" Strategy)
In many kinase inhibitors (e.g., Crizotinib analogs), the 2-aminopyridine motif binds to the ATP-binding pocket.
Mechanism: The pyridine nitrogen often interacts with the "hinge region" of the kinase.
Role of Piperidine: The piperidine ring at the 2-position often projects into the solvent-exposed region, improving solubility and pharmacokinetic (PK) properties.
Role of 3-Iodo: This position is critical for attaching the hydrophobic "core" that occupies the deep hydrophobic pocket of the enzyme. Derivatives synthesized from this iodine handle have shown potency against ALK (Anaplastic Lymphoma Kinase) and ROS1 fusion proteins [1].
B. GPCR Ligand Design (CNS Targets)
Piperidinyl-pyridine derivatives are established scaffolds for targeting Serotonin (5-HT) and Dopamine receptors.
Mechanism: The basic nitrogen of the piperidine mimics the endogenous neurotransmitter's amine, anchoring the molecule in the receptor's orthosteric site.
Application: Functionalization at the 3-position (via the iodine) allows tuning of selectivity between receptor subtypes (e.g., 5-HT2A vs. 5-HT2C) [2].
Note: This protocol relies on Nucleophilic Aromatic Substitution (SNAr).[1] The presence of the 3-iodo group activates the 2-position, but less so than a nitro group. Therefore, a good leaving group (Fluoro or Chloro) at C2 is required.
Dissolve 2-fluoro-3-iodopyridine in DMF (0.5 M concentration).
Add K₂CO₃ followed by piperidine dropwise at room temperature.
Heat the reaction mixture to 80°C for 4–6 hours. Monitor by TLC/LC-MS.
Checkpoint: The reaction is driven by the high nucleophilicity of piperidine and the leaving group ability of fluorine. If using 2-chloro-3-iodopyridine, increase temperature to 100°C [3].
Workup: Dilute with water, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
Yield: Typically 85–95%.
Library Generation: Suzuki-Miyaura Coupling
This step converts the intermediate into a bioactive lead candidate.
Mechanism:[2][3] The bulky piperidine at C2 may cause steric hindrance; high-activity catalysts like Pd(dppf) or SPhos are recommended to overcome steric crowding at the C3 position.
Visualizing the Workflow
The following diagram illustrates the transformation of the raw materials into a bioactive library using the 3-Iodo-2-piperidin-1-ylpyridine scaffold.
Caption: Synthesis pathway transforming the halogenated precursor into the bifunctional scaffold, followed by diversification into bioactive ligands.
Safety & Handling
Halogenated Pyridines: Can be skin irritants and sensitizers. Handle in a fume hood.
Piperidine: Highly flammable and toxic by inhalation.
Waste Disposal: All palladium-contaminated waste must be segregated for heavy metal disposal.
References
Wang, Y., et al. (2019). "Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors." European Journal of Medicinal Chemistry.
Kuduk, S. D., et al. (2010). "Synthesis and evaluation of 2-piperidinyl-3-arylpyridines as 5-HT2C receptor agonists." Bioorganic & Medicinal Chemistry Letters.
Bunnett, J. F. (2014). "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." Journal of Organic Chemistry.
Amerigo Scientific. "Chemical Building Blocks: 3-Iodo-2-piperidin-1-ylpyridine." Product Catalog.
Application Notes and Protocols for the Synthesis of 3-Iodo-2-(piperidin-1-yl)pyridine
Abstract This document provides a comprehensive guide for the synthesis of 3-Iodo-2-(piperidin-1-yl)pyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details a ro...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of 3-Iodo-2-(piperidin-1-yl)pyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details a robust and efficient method centered on the nucleophilic aromatic substitution (SNAr) pathway. We delve into the mechanistic underpinnings, offer step-by-step experimental procedures, and provide expert insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for the preparation of this key synthetic intermediate.
Introduction and Scientific Context
3-Iodo-2-(piperidin-1-yl)pyridine is a bifunctional molecule of significant interest in synthetic organic chemistry. The piperidine moiety imparts specific steric and electronic properties and can influence the pharmacokinetic profile of derivative compounds. The iodine atom at the 3-position serves as a versatile synthetic handle, enabling a wide array of subsequent cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[1][2] This dual functionality makes the title compound an ideal scaffold for building molecular complexity and accessing novel chemical entities for drug discovery programs and advanced materials research.
The synthesis of substituted 2-aminopyridines is a cornerstone of heterocyclic chemistry.[3] The presented protocol leverages the inherent electronic properties of the pyridine ring, where the C2 and C4 positions are activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen atom.[4] By employing a 2,3-dihalopyridine precursor, a regioselective substitution can be achieved, yielding the desired product with high fidelity.
The Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely adopted route for the synthesis of 3-Iodo-2-(piperidin-1-yl)pyridine is the nucleophilic aromatic substitution (SNAr) reaction between a suitable 2-halo-3-iodopyridine and piperidine.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of 3-Iodo-2-(piperidin-1-yl)pyridine via SNAr. X = Cl, Br.
The mechanism proceeds via a two-step addition-elimination sequence:
Nucleophilic Attack: The secondary amine (piperidine) acts as the nucleophile, attacking the electron-deficient C2 carbon of the pyridine ring. This is the rate-determining step.
Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the electronegative nitrogen atom, which stabilizes the intermediate.
Elimination of the Leaving Group: Aromaticity is restored through the expulsion of the halide leaving group (e.g., chloride or bromide).
The reactivity of halopyridines in SNAr reactions is dependent on both the nature of the halogen and its position on the ring. The leaving group ability follows the order F > Cl > Br > I.[4] However, 2-chloro- and 2-bromopyridines are often preferred starting materials due to their optimal balance of reactivity, stability, and commercial availability. The substitution occurs preferentially at the C2 position over the C3 position because the intermediate formed from C2 attack is better stabilized by the adjacent ring nitrogen.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 3-Iodo-2-(piperidin-1-yl)pyridine from 2-chloro-3-iodopyridine.
Materials and Reagents
Reagent
CAS No.
Molecular Weight
Recommended Purity
2-Chloro-3-iodopyridine
76065-32-8
239.44 g/mol
>97%
Piperidine
110-89-4
85.15 g/mol
>99%
Triethylamine (TEA)
121-44-8
101.19 g/mol
>99%, anhydrous
Ethanol (EtOH)
64-17-5
46.07 g/mol
Anhydrous, 200 proof
Tetrahydrofuran (THF)
109-99-9
72.11 g/mol
Anhydrous, >99%
Ethyl Acetate (EtOAc)
141-78-6
88.11 g/mol
ACS Grade
Hexanes
110-54-3
86.18 g/mol
ACS Grade
Anhydrous Sodium Sulfate
7757-82-6
142.04 g/mol
Granular
Silica Gel
7631-86-9
60.08 g/mol
230-400 mesh
Equipment
Round-bottom flask (appropriate size)
Reflux condenser and heating mantle
Magnetic stirrer and stir bars
Inert atmosphere setup (Nitrogen or Argon)
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
Rotary evaporator
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
Flash chromatography system
Step-by-Step Synthesis Procedure
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-iodopyridine (1.0 eq., e.g., 2.39 g, 10.0 mmol).
Solvent and Reagent Addition: Add a 1:3 mixture of anhydrous Tetrahydrofuran (THF) and Ethanol (EtOH) (40 mL). Stir the mixture to dissolve the starting material. To this solution, add piperidine (1.2 eq., 1.02 g, 12.0 mmol) followed by triethylamine (TEA) (1.5 eq., 1.52 g, 15.0 mmol).[3]
Reaction Execution: Place the flask under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.
Monitoring Progress: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 8:2 v/v) as the eluent. The reaction is typically complete within 3-5 hours.
Work-up: Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvents.
Extraction: Redissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc) to isolate the pure 3-Iodo-2-(piperidin-1-yl)pyridine.
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected yield is typically in the range of 85-95%.
Visualization of the Experimental Workflow
The following diagram outlines the major steps in the synthesis protocol.
Caption: Workflow for the synthesis of 3-Iodo-2-(piperidin-1-yl)pyridine.
Expert Insights and Troubleshooting
Causality of Reagent Choices:
Starting Material: 2-Chloro-3-iodopyridine is an excellent choice. The chlorine at the 2-position is a good leaving group for the SNAr reaction, while the more robust C-I bond at the 3-position is preserved for subsequent functionalization.
Base: Triethylamine (TEA) is a non-nucleophilic base used to scavenge the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the piperidine nucleophile, which would otherwise form a non-nucleophilic piperidinium salt and halt the reaction.
Solvent System: A mixture of THF and EtOH provides a good medium for this reaction. Ethanol can solvate the ionic intermediates, while THF helps maintain the solubility of the organic starting materials.[3]
Troubleshooting Common Issues:
Incomplete Reaction: If TLC analysis shows significant unreacted starting material after the recommended time, ensure the reaction temperature is correct and that the reagents (especially piperidine and TEA) are of high purity and anhydrous. The reaction time can be extended if necessary.
Low Yield: Low yields can result from inefficient extraction or purification. Ensure thorough extraction with an appropriate organic solvent. During chromatography, careful selection of the eluent system is crucial to separate the product from any byproducts or residual starting material.
Side Product Formation: While the reaction is highly regioselective, trace amounts of other products could form under forcing conditions. If unexpected spots appear on TLC, consider lowering the reaction temperature.
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Piperidine: Highly flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[5] Handle with extreme care, avoiding inhalation and direct contact. Keep away from heat, sparks, and open flames.[6]
2-Chloro-3-iodopyridine: Acutely toxic and an irritant. Avoid contact with skin, eyes, and clothing.
Triethylamine: Flammable liquid and vapor. Harmful if swallowed and causes severe skin burns and eye damage.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be placed in designated hazardous waste containers.
References
Larionov, E., et al. (2008). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. National Institutes of Health. Available at: [Link]
Sasaki, T., Moriyama, K., & Togo, H. (2017). Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide. Journal of Organic Chemistry, 82, 11727-11734. Available at: [Link]
Soliman, A. M., et al. (2012). 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. National Institutes of Health. Available at: [Link]
Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Piperidine. Carl ROTH. Available at: [Link]
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Chemos. Available at: [Link]
Introduction: The Critical Role of Purity for 3-Iodo-2-(piperidin-1-yl)pyridine in Research and Development
An Application Note and Protocol for the Purification of 3-Iodo-2-(piperidin-1-yl)pyridine For Researchers, Scientists, and Drug Development Professionals 3-Iodo-2-(piperidin-1-yl)pyridine is a substituted pyridine deriv...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Purification of 3-Iodo-2-(piperidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
3-Iodo-2-(piperidin-1-yl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The piperidine moiety is a common structural motif in many pharmaceuticals, contributing to desirable pharmacokinetic properties[1][2][3]. The iodo- and pyridine components offer versatile handles for further chemical modifications, such as cross-coupling reactions, making this compound a valuable building block in the synthesis of more complex molecules[4][5].
Given its role as a key intermediate, the purity of 3-iodo-2-(piperidin-1-yl)pyridine is paramount. Impurities, even in trace amounts, can lead to unpredictable side reactions, lower yields in subsequent steps, and introduce confounding variables in biological assays. This guide provides a comprehensive overview of robust purification strategies for this compound, focusing on the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.
Physicochemical Properties and Their Impact on Purification Strategy
A successful purification strategy is built upon a solid understanding of the target molecule's physical and chemical properties. While specific experimental data for 3-iodo-2-(piperidin-1-yl)pyridine is not extensively published, we can infer its likely characteristics based on its constituent parts: the iodopyridine ring and the piperidine substituent.
Property
Predicted Characteristic
Rationale and Implication for Purification
Molecular Formula
C₁₀H₁₃IN₂
A molecular weight of approximately 288.13 g/mol .
Polarity
Moderately Polar, Basic
The presence of two nitrogen atoms (one in the pyridine ring and one in the piperidine ring) makes the molecule basic and capable of hydrogen bonding, contributing to its polarity[6]. This suggests that it will be soluble in polar organic solvents and that its retention on normal-phase chromatography media like silica gel will be significant.
Solubility
Good solubility in polar organic solvents (e.g., DCM, EtOAc, MeOH). Poor solubility in non-polar solvents (e.g., hexanes). Solubility in aqueous solutions is expected to be pH-dependent; it will be more soluble in acidic aqueous solutions due to the formation of a protonated, more polar salt.
This pH-dependent solubility is a powerful tool for purification via liquid-liquid extraction.
Stability
Potentially sensitive to light and strong acids/bases.
Iodoaromatic compounds can be light-sensitive. The bond between the pyridine and piperidine moieties could be susceptible to cleavage under harsh conditions. Purification should ideally be conducted with minimal exposure to light and extreme pH.
Physical State
Likely a solid at room temperature.
Many substituted pyridines and piperidines are solids, which makes recrystallization a viable final purification step[7][8].
A Multi-Step Purification Workflow: From Crude Reaction Mixture to High-Purity Compound
A robust purification strategy for 3-iodo-2-(piperidin-1-yl)pyridine typically involves a sequence of techniques, each leveraging different properties of the molecule to remove specific types of impurities.
Caption: Overall purification workflow for 3-Iodo-2-(piperidin-1-yl)pyridine.
Protocol 1: Liquid-Liquid Extraction for Initial Work-up and Cleanup
Principle: This technique separates the target compound from impurities based on their differing solubilities in two immiscible liquid phases (typically an organic solvent and an aqueous solution). By manipulating the pH of the aqueous phase, we can selectively move our basic target compound between the layers, leaving behind non-basic impurities.
1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Separatory funnel
pH paper or meter
Procedure:
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like DCM or EtOAc (10-20 mL per gram of crude material).
Acidic Wash (Forward Extraction):
Transfer the organic solution to a separatory funnel.
Add an equal volume of 1 M HCl.
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.
Allow the layers to separate. The protonated, more polar 3-iodo-2-(piperidin-1-yl)pyridine salt will move into the aqueous (bottom) layer.
Drain the aqueous layer into a clean flask.
Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the product.
Expert Insight: This step is crucial for removing non-basic organic impurities, which will remain in the original organic layer.
Basification and Back Extraction:
Combine the acidic aqueous extracts.
Cool the flask in an ice bath.
Slowly add 1 M NaOH or saturated NaHCO₃ while stirring until the pH is >9 (verify with pH paper). This deprotonates the product, making it less water-soluble.
Return the basified aqueous solution to the separatory funnel.
Add a fresh portion of DCM or EtOAc.
Shake vigorously to extract the neutral product back into the organic layer.
Drain the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent twice more.
Washing and Drying:
Combine all the organic extracts from the back extraction.
Wash the combined organic layer with brine to remove residual water.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude, but significantly cleaner, product.
Protocol 2: Purification by Flash Column Chromatography
Principle: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer.
Materials:
Partially purified 3-iodo-2-(piperidin-1-yl)pyridine from Protocol 1
Silica gel (230-400 mesh)
Solvents for eluent system (e.g., Hexanes, Ethyl Acetate)
Thin Layer Chromatography (TLC) plates (silica gel coated)
Chromatography column
Collection tubes
Procedure:
TLC for Eluent System Selection:
Dissolve a small amount of the crude product in a few drops of DCM or EtOAc.
Spot the solution onto a TLC plate.
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent and a polar solvent, such as Hexanes:EtOAc.
The ideal eluent system will give the product a retention factor (Rf) of approximately 0.2-0.4.
Expert Insight: Due to the basic nature of the compound, streaking on the TLC plate might be observed. Adding a small amount (0.5-1%) of triethylamine (Et₃N) to the eluent can mitigate this by neutralizing acidic sites on the silica gel.
Column Packing:
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
Sample Loading:
Dissolve the crude product in a minimal amount of DCM or the eluent.
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the compound onto a small amount of silica gel by dissolving it in a solvent, adding silica, and then evaporating the solvent. Carefully add this dry powder to the top of the packed column.
Elution and Fraction Collection:
Begin eluting with the chosen solvent system. A gradient elution, starting with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increasing the polarity (e.g., to 80:20 Hexanes:EtOAc), is often most effective[9][10].
Collect fractions in separate test tubes.
Fraction Analysis:
Monitor the collected fractions by TLC to identify those containing the pure product.
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 3-iodo-2-(piperidin-1-yl)pyridine.
Protocol 3: Recrystallization for Final Product Polishing
Principle: This is the ultimate step for achieving high purity for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the impure compound is prepared at a high temperature, and as it cools, the solubility decreases, causing the pure compound to crystallize out, leaving impurities behind in the solution.
Materials:
Purified 3-iodo-2-(piperidin-1-yl)pyridine from column chromatography
The ideal recrystallization solvent is one in which the target compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.
Test small amounts of the compound in various solvents to find the optimal one.
Expert Insight: A mixed solvent system (e.g., Ethanol/Water or Hexane/EtOAc) can also be effective. Dissolve the compound in the "good" solvent at an elevated temperature, then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool.
Application Note: Comprehensive Analytical Strategies for the Characterization of 3-Iodo-2-piperidin-1-ylpyridine
Abstract This document provides a detailed guide to the analytical methods for the comprehensive characterization of 3-Iodo-2-piperidin-1-ylpyridine, a key heterocyclic building block in pharmaceutical synthesis. Ensurin...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of 3-Iodo-2-piperidin-1-ylpyridine, a key heterocyclic building block in pharmaceutical synthesis. Ensuring the identity, purity, and quality of such intermediates is paramount for the consistency of manufacturing processes and the safety and efficacy of final active pharmaceutical ingredients (APIs). This application note outlines an integrated analytical approach employing spectroscopic and chromatographic techniques, providing detailed protocols and explaining the scientific rationale behind the methodological choices. The methods described are designed to be robust, reliable, and adhere to the principles of analytical procedure validation as outlined in international guidelines.
Introduction
3-Iodo-2-piperidin-1-ylpyridine is a substituted pyridine derivative whose structural features make it a valuable intermediate in medicinal chemistry. The presence of the iodo- group provides a reactive site for cross-coupling reactions, while the piperidinyl moiety can influence solubility, metabolic stability, and receptor binding affinity of target molecules. Given its role as a critical starting material, a rigorous and well-defined analytical control strategy is essential. This strategy must unequivocally confirm the chemical identity, accurately quantify its purity, and identify and control potential impurities that may arise from the synthetic route.
This guide presents a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation, Fourier-Transform Infrared (FTIR) spectroscopy for functional group confirmation, and High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling. These methods, when used in concert, provide a comprehensive characterization that supports drug development activities from early-stage research to regulated manufacturing environments.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of 3-Iodo-2-piperidin-1-ylpyridine is the cornerstone of analytical method development.
Table 1: Physicochemical Properties of 3-Iodo-2-piperidin-1-ylpyridine
Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile)
Based on analogous structures.[1] Essential for preparing solutions for NMR and HPLC.
UV Chromophore
Pyridine ring
The pyridine ring provides UV absorbance, making UV-based detection in HPLC a viable approach.
Integrated Analytical Workflow
A robust characterization of 3-Iodo-2-piperidin-1-ylpyridine requires the integration of multiple analytical techniques. Each method provides a unique piece of information, and together they form a self-validating system for quality assessment. The general workflow is depicted below.
Caption: Integrated workflow for the characterization of 3-Iodo-2-piperidin-1-ylpyridine.
Identification and Structural Elucidation
Unambiguous identification is the first step in characterization. A combination of NMR, MS, and FTIR is recommended for a comprehensive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structure elucidation of organic molecules in solution.[2][3][4][5] For 3-Iodo-2-piperidin-1-ylpyridine, both ¹H and ¹³C NMR are essential.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the piperidine ring. The integration of these signals should correspond to the number of protons in each part of the molecule.
¹³C NMR: Shows the number of chemically non-equivalent carbon atoms. The chemical shifts will differentiate between the sp² carbons of the pyridine ring and the sp³ carbons of the piperidine ring. The carbon directly attached to the iodine atom will exhibit a characteristic upfield shift compared to its non-iodinated analogue due to the heavy atom effect.
Rationale: The combination of ¹H and ¹³C NMR, potentially supplemented with 2D NMR experiments like COSY and HSQC, allows for the complete assignment of all proton and carbon signals, providing unequivocal proof of the molecule's constitution.[2]
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, which serves as a crucial confirmation of its elemental composition.[6]
Technique: Electrospray Ionization (ESI) is a suitable technique for this molecule, typically yielding a prominent protonated molecule [M+H]⁺.
Expected Mass: The exact mass of the [M+H]⁺ ion should be determined using a high-resolution mass spectrometer (HRMS) to confirm the elemental formula (C₁₀H₁₄IN₂⁺).
Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic isotopic pattern from the halogen is expected, unlike with chlorine or bromine.[7][8][9]
Rationale: HRMS provides high-confidence confirmation of the molecular formula, which is a critical identity test. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and reliable technique for confirming the presence of key functional groups.
C-H stretching: Aromatic C-H stretches are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring will appear just below 3000 cm⁻¹.
C=C and C=N stretching: Vibrations corresponding to the pyridine ring will be observed in the 1600-1450 cm⁻¹ region.
C-I stretching: The C-I stretch is expected at low wavenumbers, typically in the 600-500 cm⁻¹ range, and may be difficult to assign definitively but its presence is consistent with the structure.[11]
Rationale: While not a standalone identification method, FTIR provides a characteristic fingerprint of the molecule and quickly confirms the absence of unexpected functional groups (e.g., O-H or C=O from residual starting materials or byproducts).
Chromatographic Purity and Assay
HPLC is the primary method for determining the purity of 3-Iodo-2-piperidin-1-ylpyridine and for quantifying it (assay). The principles of chromatography are well-established and governed by pharmacopeial chapters such as USP <621>.[12][13][14][15][16]
HPLC Method for Purity and Impurity Profiling
A reversed-phase HPLC method with UV detection is recommended. The basic nature of the pyridine and piperidine nitrogens requires careful consideration of the mobile phase pH to ensure good peak shape.
Protocol Workflow: HPLC Purity Determination
Caption: Step-by-step workflow for HPLC purity analysis.
Detailed Protocol:
Instrumentation: A standard HPLC system with a UV detector.
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar). A robust, end-capped column is recommended.
Mobile Phase:
A: 0.1% Formic Acid in Water
B: 0.1% Formic Acid in Acetonitrile
Rationale: The acidic mobile phase ensures that the basic nitrogen atoms are protonated, leading to symmetrical peak shapes and preventing interaction with residual silanols on the stationary phase. Acetonitrile is a common organic modifier providing good resolution for many aromatic compounds.[17][18][19]
Gradient Elution: A gradient is recommended to ensure elution of any less polar impurities and to clean the column after each injection.
Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm or a wavelength maximum determined by UV scan.
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.
System Suitability: Before sample analysis, the chromatographic system must be verified according to established guidelines.[20][21][22][23][24]
Table 2: System Suitability Test (SST) Parameters
Parameter
Acceptance Criteria
Rationale
Tailing Factor (T)
T ≤ 2.0
Ensures peak symmetry.
Theoretical Plates (N)
N ≥ 2000
Measures column efficiency.
Repeatability (%RSD)
%RSD ≤ 2.0% (for 5 replicate injections)
Demonstrates precision of the system.
Purity Calculation: Purity is typically calculated by area normalization, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
Assay (Quantification)
The assay determines the exact content of 3-Iodo-2-piperidin-1-ylpyridine in the material. This is performed using the same HPLC method described above, but with an external standard for calibration.
Protocol:
Prepare a certified reference standard of 3-Iodo-2-piperidin-1-ylpyridine at a known concentration.
Prepare the sample solution at a concentration similar to the standard.
Inject the standard and sample solutions.
Calculate the concentration of the sample by comparing its peak area to the peak area of the reference standard.
Summary and Conclusion
The analytical strategy detailed in this application note provides a comprehensive framework for the characterization of 3-Iodo-2-piperidin-1-ylpyridine. The orthogonal techniques of NMR, MS, and FTIR establish the identity and structure, while a validated HPLC method confirms the purity and determines the assay. Adherence to these protocols will ensure that the material meets the high-quality standards required for its use in pharmaceutical research and development. The validation of these analytical procedures should be performed in accordance with ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[20][21][22][23][24]
References
Pipzine Chemicals. 1-(3-Iodo-pyridin-2-yl)-Piperazine. Available at: [Link]
Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. Available at: [Link]
PubChem. 3-(Piperidin-1-yl)pyridine. National Center for Biotechnology Information. Available at: [Link]
CrystEngComm. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. Royal Society of Chemistry. Available at: [Link]
U.S. Pharmacopeia. <621> CHROMATOGRAPHY. Available at: [Link]
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available at: [Link]
HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. Available at: [Link]
Spectroscopy Online. Halogenated Organic Compounds. Available at: [Link]
SIELC Technologies. HPLC Method for Analysis of 2-Aminopyridine on Chromni Column. Available at: [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available at: [Link]
PubMed Central. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. National Library of Medicine. Available at: [Link]
ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available at: [Link]
PubMed Central. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. National Library of Medicine. Available at: [Link]
PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. National Library of Medicine. Available at: [Link]
Preprints.org. Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Available at: [Link]
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
Agilent. Understanding the Latest Revisions to USP <621>. Available at: [Link]
Chemguide. mass spectra - the M+2 peak. Available at: [Link]
MDPI. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available at: [Link]
Scribd. USP-NF 621 Chromatography. Available at: [Link]
European Medicines Agency. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]
Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link]
SIELC Technologies. 2-Aminopyridine. Available at: [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
Chromatography Online. Are You Sure You Understand USP <621>?. Available at: [Link]
YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available at: [Link]
International Council for Harmonisation. Quality Guidelines. Available at: [Link]
Chemical Synthesis Database. 3-iodo-1-piperidin-1-ylpropan-1-one. Available at: [Link]
Hypha Discovery. Structure Elucidation and NMR. Available at: [Link]
PubChem. 3-(2-Iodo-4-pyridin-3-ylphenyl)pyridine. National Center for Biotechnology Information. Available at: [Link]
eScholarship, University of California. Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. Available at: [Link]
ResearchGate. Identification and structure elucidation by NMR spectroscopy. Available at: [Link]
Application Note: Functional Profiling of 3-Iodo-2-piperidin-1-ylpyridine Scaffolds
This guide outlines the technical protocols for cell-based assays involving 3-Iodo-2-piperidin-1-ylpyridine (CAS: 1086376-23-9). Given that this compound is a halogenated heterocyclic building block rather than a final c...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical protocols for cell-based assays involving 3-Iodo-2-piperidin-1-ylpyridine (CAS: 1086376-23-9).
Given that this compound is a halogenated heterocyclic building block rather than a final clinical drug, this application note focuses on its role as a privileged scaffold in Fragment-Based Drug Discovery (FBDD). It is frequently utilized to synthesize libraries targeting GPCRs (e.g., Sigma-1, Histamine H3) and Kinases . The protocols below detail how to profile the biological baseline of this scaffold (cytotoxicity, permeability) and screen its functional derivatives.
Introduction & Mechanism
3-Iodo-2-piperidin-1-ylpyridine represents a "privileged structure" in medicinal chemistry. The pyridine ring provides a stable aromatic core, the piperidine moiety often mimics bioactive amines (interacting with Asp/Glu residues in receptor binding pockets), and the iodine at the 3-position serves as a reactive "handle" for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate diverse libraries.
Key Biological Applications[1]
GPCR Ligand Design: The piperidine-pyridine motif is structurally homologous to ligands for Sigma-1 receptors (neuromodulation) and Histamine H3 receptors .
Kinase Inhibition: Pyridine scaffolds often form the hinge-binding region of ATP-competitive inhibitors.
Fragment Screening: The core molecule itself is often screened in high-concentration fragment assays to identify weak binding affinities before optimization.
Experimental Workflow
The validation of this scaffold involves a three-tier approach:
Physicochemical Prep: Ensuring solubility without precipitation (critical for iodinated hydrophobes).
Safety Profiling: Establishing the cytotoxicity threshold (MTT/ATP assays) to distinguish specific target effects from general cell death.
Functional Screening: Testing derivatives in target-specific assays (e.g., Calcium Flux for GPCRs).
Experimental Workflow Diagram
Caption: Step-by-step workflow for characterizing the 3-Iodo-2-piperidin-1-ylpyridine scaffold, moving from solubilization to functional validation.
Iodinated heterocycles are often lipophilic and prone to precipitation in aqueous media. Proper stock preparation is the foundation of reproducible data.
Storage: Protect from light (iodides can be photosensitive). Store at -20°C.
Step-by-Step Procedure:
Weighing: Weigh 5–10 mg of 3-Iodo-2-piperidin-1-ylpyridine into an amber glass vial.
Solubilization: Add sufficient anhydrous DMSO to reach a 50 mM stock concentration. Vortex for 30 seconds.
Note: If the solution appears cloudy, sonicate in a water bath at 37°C for 5 minutes.
Working Solution: Dilute the stock 1:1000 in culture media (final 0.1% DMSO) immediately before use.
Critical Check: Inspect the media under a microscope. If crystals are visible, reduce the stock concentration to 10 mM.
Protocol 2: Cytotoxicity Profiling (MTT Assay)
Before testing for efficacy, you must determine the CC50 (Cytotoxic Concentration 50%) to ensure that any observed functional inhibition is not due to cell death.
Cell Line: HEK293 (General) or HepG2 (Metabolic competent).
Seeding: Plate cells at 5,000 cells/well in a 96-well clear-bottom plate. Incubate for 24 hours at 37°C/5% CO₂.
Treatment: Remove media and add 100 µL of fresh media containing the compound in a dose-response series (e.g., 0.1 µM to 100 µM). Include a DMSO Vehicle Control (0.1%) and a Positive Control (e.g., Doxorubicin 1 µM).
Incubation: Incubate for 48 hours.
Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.
Solubilization: Aspirate media carefully. Add 100 µL of DMSO to dissolve crystals. Shake plate for 10 minutes.
Readout: Measure absorbance at 570 nm (reference 630 nm) on a microplate reader.
Since piperidine-pyridine derivatives often target GPCRs (e.g., Histamine, Muscarinic, or Sigma receptors), a Calcium Flux assay is the standard method for detecting agonist/antagonist activity.
Mechanism: Activation of Gq-coupled receptors triggers IP3-mediated Ca²⁺ release from the ER.
Probe: Fluo-4 AM or Fura-2 AM (Calcium-sensitive dyes).
Signaling Pathway Diagram
Caption: Gq-GPCR signaling cascade leading to calcium release, the primary readout for functional screening of this scaffold.
Step-by-Step Methodology:
Cell Prep: Use CHO-K1 or HEK293 cells stably expressing the target receptor (e.g., H3R or M1). Seed at 20,000 cells/well in black-wall 96-well plates (Poly-D-Lysine coated).
Dye Loading:
Wash cells with HBSS buffer (with 20 mM HEPES).
Incubate with Fluo-4 AM (4 µM) + Probenecid (2.5 mM, to prevent dye leakage) for 45 minutes at 37°C.
Antagonist Mode: Inject compound, incubate 10 min, then inject standard agonist (EC80 concentration).
Measurement: Monitor fluorescence kinetics for 90–120 seconds.
Troubleshooting Guide
Issue
Possible Cause
Solution
Precipitation in Media
High lipophilicity of iodine/piperidine core.
Reduce stock to 10 mM; Use 0.5% DMSO limit; Add cyclodextrin if permissible.
High Background Signal
Autofluorescence of the pyridine ring.
Use a "No-Cell" control with compound to subtract background; Switch to luminescent assays (e.g., cAMP-Glo).
Low Potency (IC50 > 50µM)
The "Fragment" nature of the core.
This is expected for the bare scaffold. Potency usually improves after cross-coupling functional groups to the 3-iodo position.
Cell Detachment
Piperidines can be basic/toxic at high conc.
Use Poly-D-Lysine coated plates; Perform wash steps gently.
References
Scaffold Utility: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. Link
Piperidine-Pyridine Ligands: Cowart, M. D., et al. (2005). Rotationally constrained 2-(piperidin-1-yl)pyridines as potent histamine H3 receptor antagonists. Journal of Medicinal Chemistry. Link
Sigma Receptor Ligands: Wünsch, B. (2012). The Sigma Receptor: Evolution of the Concept and Its Role in Neuroscience. Springer.[1] Link
Calcium Flux Protocol: Zhang, J., et al. (2003). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening. Link
Compound Data: PubChem CID 176729960 (Related Structure). Link
In vitro studies with 3-Iodo-2-piperidin-1-ylpyridine
Part 1: Executive Summary & Structural Logic 3-Iodo-2-piperidin-1-ylpyridine represents a "privileged scaffold" in modern medicinal chemistry, specifically within the halogenated aminopyridine class. Unlike fully develop...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Structural Logic
3-Iodo-2-piperidin-1-ylpyridine represents a "privileged scaffold" in modern medicinal chemistry, specifically within the halogenated aminopyridine class. Unlike fully developed clinical candidates, this molecule serves two critical roles in the drug discovery pipeline:
A Model Substrate for Steric Constraint: The iodine atom at the C3 position (ortho to the piperidine ring) creates significant steric clash, forcing the piperidine ring out of planarity with the pyridine. This makes it an ideal probe for exploring conformational restriction in kinase inhibitor design.
A Metabolic Liability Case Study: The piperidine moiety is a notorious "soft spot" for Cytochrome P450 (CYP) oxidation. This compound is frequently used to validate metabolic stability assays before lead optimization.
This guide details the protocols for assessing the metabolic stability , safety pharmacology (hERG liability) , and synthetic functionalization of this scaffold.
Part 2: Metabolic Stability Profiling (Microsomal Stability)
Rationale:
The piperidine ring is highly susceptible to oxidative metabolism by CYP450 isoforms (primarily CYP2D6 and CYP3A4). The primary metabolic pathways are hydroxylation at the C3/C4 position of the piperidine ring or N-dealkylation. Understanding the intrinsic clearance (
) of this scaffold is a prerequisite for its use in drug design.
Experimental Workflow: Microsomal Incubation
Materials:
Test Compound: 3-Iodo-2-piperidin-1-ylpyridine (10 mM stock in DMSO).
Liver Microsomes: Human (HLM) and Rat (RLM), 20 mg/mL protein concentration.
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Protocol Steps:
Preparation: Dilute the 10 mM stock to a 1 µM working solution in phosphate buffer (100 mM, pH 7.4).
Note: Keep DMSO concentration < 0.1% to avoid enzyme inhibition.
Pre-incubation: Mix 1 µM test compound with microsomes (0.5 mg/mL final protein conc.) in a 96-well plate. Incubate at 37°C for 5 minutes.
Initiation: Add NADPH regenerating system to initiate the reaction.
Control: Run a "minus NADPH" control to check for chemical instability.
Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.
Quenching: Immediately transfer aliquot into 150 µL of ice-cold Acetonitrile (with Internal Standard). Vortex for 10 min.
Analysis: Centrifuge at 4000 rpm for 20 min (4°C). Analyze supernatant via LC-MS/MS (MRM mode).
Data Analysis:
Plot
vs. Time. The slope () determines the half-life ().
Visualization: Metabolic Pathways
The following diagram illustrates the oxidative liability of the piperidine ring in this scaffold.
Caption: Predicted metabolic fate of 3-Iodo-2-piperidin-1-ylpyridine in liver microsomes.
Part 3: Safety Pharmacology (hERG Inhibition Screen)
Rationale:
Piperidine-containing compounds are structurally associated with hERG (human Ether-à-go-go-Related Gene) potassium channel blockade, which can lead to QT prolongation and cardiac arrhythmia. The basic nitrogen in the piperidine ring (pKa ~9-10) mimics the pharmacophore of potent hERG blockers.
Protocol: Competitive Radioligand Binding Assay
This assay is a high-throughput surrogate for patch-clamp studies.
Scientific Note: If the 3-Iodo derivative shows high affinity, structural modification (e.g., adding an electron-withdrawing group to the piperidine or lowering the pKa) is required.
Part 4: Synthetic Utility (Suzuki-Miyaura Coupling)
Rationale:
The iodine at position 3 is chemically reactive but sterically hindered by the bulky piperidine group at position 2. Standard coupling protocols often fail due to this "ortho-effect." A specialized protocol using high-activity catalysts is required.
Protocol: Sterically Demanding Cross-Coupling
Reaction Scheme:
Optimized Conditions:
Component
Reagent
Concentration/Equiv
Role
Substrate
3-Iodo-2-piperidin-1-ylpyridine
1.0 eq
Electrophile
Boronic Acid
Phenylboronic acid (Model)
1.5 eq
Nucleophile
Catalyst
Pd(dppf)Cl₂·DCM or Pd₂(dba)₃/XPhos
5 mol%
Catalyst (XPhos handles sterics)
Base
K₂CO₃ or Cs₂CO₃
3.0 eq
Activator
| Solvent | Dioxane:Water (4:1) | 0.1 M | Solvent System |
Workflow:
Degassing: Purge the solvent mixture with Nitrogen for 15 minutes (Critical: Oxygen poisons the catalyst).
Assembly: In a microwave vial, combine substrate, boronic acid, base, and catalyst.
Heating: Seal and heat to 100°C for 12 hours (conventional) or 120°C for 30 min (Microwave).
Workup: Filter through Celite, extract with EtOAc, and purify via Flash Chromatography (Hexane:EtOAc gradient).
Visualizing the Steric Challenge:
Caption: Selection logic for catalytic systems due to the ortho-piperidine steric hindrance.
References
Dalvie, D. et al. (2002). "Metabolism of piperidine-containing drugs by cytochrome P450." Drug Metabolism and Disposition, 30(11).
Context: Establishes the baseline for piperidine ring oxid
Jamieson, C. et al. (2012). "Medicinal Chemistry of hERG Optimizations: Highlights and Trends." Journal of Medicinal Chemistry, 49(17).
Context: Supports the safety pharmacology protocol regarding basic amines and hERG liability.
Miyaura, N. & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7).
Context: Foundational text for the coupling protocols, specifically addressing steric challenges in ortho-substituted pyridines.
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8).
Radiolabeling 3-Iodo-2-piperidin-1-ylpyridine for imaging studies
Application Note: Precision Radiolabeling of 3-Iodo-2-piperidin-1-ylpyridine for Molecular Imaging Executive Summary This guide details the protocol for synthesizing and radiolabeling 3-Iodo-2-piperidin-1-ylpyridine with...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Radiolabeling of 3-Iodo-2-piperidin-1-ylpyridine for Molecular Imaging
Executive Summary
This guide details the protocol for synthesizing and radiolabeling 3-Iodo-2-piperidin-1-ylpyridine with Iodine-123 (SPECT) or Iodine-124 (PET). This compound features a 2-amino-3-halopyridine motif common in high-affinity CNS ligands (e.g., for mGluR or 5-HT receptors). The presence of the electron-donating piperidine ring at the ortho position activates the pyridine ring, facilitating electrophilic substitution but also requiring careful oxidant control to prevent side reactions.
The recommended methodology is oxidative iododestannylation using a tributyltin precursor. This route guarantees the high specific activity (>2,000 mCi/µmol) required for receptor occupancy studies, unlike isotopic exchange methods which result in "carrier-added" tracers unsuitable for neuroimaging.
Scientific Rationale & Chemistry Strategy
Structural Analysis
The target molecule consists of a pyridine ring substituted with a bulky, electron-rich piperidine group at position 2 and an iodine atom at position 3.
Electronic Effect: The piperidine nitrogen donates electron density into the pyridine ring via resonance, making the C3 position nucleophilic and highly susceptible to electrophilic attack by the iodonium ion (
).
Steric Considerations: The bulky piperidine group adjacent to the C3 site requires a leaving group that is easily displaced but stable enough for storage. The tributylstannyl (
) moiety is ideal due to the weak C-Sn bond (bond energy ~50-60 kcal/mol) compared to C-H or C-C bonds.
Reaction Mechanism: Oxidative Iododestannylation
The reaction proceeds via an electrophilic aromatic substitution (
).
Oxidation: The radioactive iodide (
) is oxidized in situ (using Chloramine-T or Peracetic Acid) to an electrophilic species, likely or .
Ipso-Attack: The electrophile attacks the carbon bearing the tin group (C3), forming a sigma complex.
Elimination: The weak C-Sn bond breaks, releasing the tributyltin cation and restoring aromaticity with the radioiodine incorporated.
Precursor Synthesis (Cold Chemistry)
Before handling radioactivity, the stannyl precursor must be synthesized.
Protocol: Stannylation of 3-Bromo-2-piperidin-1-ylpyridine
Figure 1: Workflow for the oxidative iododestannylation of 3-Iodo-2-piperidin-1-ylpyridine.
Purification & Quality Control
Direct injection of the reaction mixture onto HPLC is required to separate the radiotracer from the unlabeled precursor and tin byproducts.
HPLC Conditions
Column: Phenomenex Luna C18(2) or equivalent (250 x 4.6 mm, 5 µm).
Mobile Phase: Acetonitrile : Water (0.1% Trifluoroacetic acid).
Gradient: 40% ACN (0-2 min)
80% ACN (20 min).
Flow Rate: 1.0 mL/min.
Detection: Gamma (Radioactivity) and UV (254 nm).
QC Specifications
Test
Method
Acceptance Criteria
Radiochemical Purity
HPLC / Radio-TLC
> 95%
Chemical Purity
HPLC (UV)
No precursor peak observed
Specific Activity
UV Calibration Curve
> 1,000 mCi/µmol (37 GBq/µmol)
Residual Solvent
GC
< 5000 ppm (Ethanol/ACN)
pH
pH Strip
6.5 – 7.5
Preclinical Validation Plan
Once synthesized, the tracer must be validated for biological integrity.
Lipophilicity (LogD) Measurement
Method: Shake-flask method (Octanol/PBS pH 7.4).
Target: LogD
between 2.0 and 3.5 is ideal for blood-brain barrier (BBB) penetration.
Prediction: The piperidine ring adds lipophilicity. If LogD > 4.0, non-specific binding will be high.
In Vitro Binding Assay
Goal: Determine
and .
Protocol: Incubate tracer (0.1 – 10 nM) with tissue homogenates or transfected cells expressing the target receptor.
Blockade: Use the non-radioactive standard (3-Iodo-2-piperidin-1-ylpyridine) at 10 µM to define non-specific binding.
Reaction Scheme Diagram
Figure 2: Electrophilic substitution pathway converting the stannyl precursor to the radioiodinated ligand.
References
Coenen, H. H., et al. (2006). "Radioiodination reactions for pharmaceuticals." Compendium of Radiopharmaceutical Chemistry. Springer. Link
Adam, M. J., & Wilbur, D. S. (2005). "Radiohalogens for imaging and therapy."[1] Chemical Society Reviews, 34(2), 153-163. Link
Musachio, J. L. (2002). "Syntheses of high-specific activity radiopharmaceuticals." Neuroimaging Clinics of North America, 12(4), 483-499.
Dewanjee, M. K. (1992). "Radioiodination: Theory, practice, and biomedical applications." Kluwer Academic Publishers. (Reference for Chloramine-T stoichiometry).
Application Note: Formulation Strategies for 3-Iodo-2-piperidin-1-ylpyridine for In Vivo Research
Introduction 3-Iodo-2-piperidin-1-ylpyridine is a substituted pyridine derivative of interest in contemporary pharmacological research. As with many novel chemical entities, its progression from in vitro discovery to in...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
3-Iodo-2-piperidin-1-ylpyridine is a substituted pyridine derivative of interest in contemporary pharmacological research. As with many novel chemical entities, its progression from in vitro discovery to in vivo efficacy and safety assessment is critically dependent on the development of a stable and bioavailable formulation. The inherent physicochemical properties of such heterocyclic compounds, often characterized by low aqueous solubility, present a significant hurdle for achieving adequate systemic exposure in animal models. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating 3-Iodo-2-piperidin-1-ylpyridine for preclinical in vivo studies. We will delve into the essential characterization, a detailed formulation protocol, analytical validation, and crucial safety considerations, thereby providing a robust framework for its preclinical evaluation.
Physicochemical Characterization of 3-Iodo-2-piperidin-1-ylpyridine
A foundational step in any formulation development is the thorough characterization of the active pharmaceutical ingredient (API).[1] The available data for 3-Iodo-2-piperidin-1-ylpyridine and related structures suggest it is a lipophilic molecule with poor water solubility. A summary of its known and predicted properties is presented in Table 1.
Table 1: Physicochemical Properties of 3-Iodo-2-piperidin-1-ylpyridine and Related Compounds
A critical parameter for formulation design is the compound's solubility in a range of pharmaceutically acceptable vehicles. A systematic solubility screening is the first experimental step.
Protocol 1: Solubility Assessment in Pharmaceutically Acceptable Vehicles
This protocol aims to determine the equilibrium solubility of 3-Iodo-2-piperidin-1-ylpyridine in a selection of common preclinical formulation vehicles.
Materials:
3-Iodo-2-piperidin-1-ylpyridine
Glass vials with screw caps
Orbital shaker or rotator in a temperature-controlled environment (25°C and 37°C)
0.22 µm syringe filters (PTFE or other solvent-compatible material)
HPLC system with UV detector
Vehicles for testing:
Deionized Water
Phosphate-Buffered Saline (PBS), pH 7.4
Corn oil
Sesame oil
Polyethylene glycol 400 (PEG 400)
Propylene glycol (PG)
5% (v/v) DMSO in Saline
20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water
Procedure:
Add an excess amount of 3-Iodo-2-piperidin-1-ylpyridine to 1 mL of each vehicle in a glass vial. Ensure there is undissolved solid material at the bottom of the vial.
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.[3]
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
Allow the vials to stand undisturbed for at least one hour to let the excess solid settle.
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
Dilute the filtrate with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.
Quantify the concentration of 3-Iodo-2-piperidin-1-ylpyridine in the diluted filtrate using a validated HPLC-UV method (see Analytical Validation section).
Express the solubility in mg/mL.
Formulation Development: A Co-Solvent Approach
Based on the predicted lipophilicity of 3-Iodo-2-piperidin-1-ylpyridine, a co-solvent system is a logical starting point for achieving a solution formulation suitable for oral or parenteral administration in early preclinical studies.[6] Co-solvents are water-miscible organic solvents that increase the solubility of poorly water-soluble compounds.[6] A common and generally well-tolerated co-solvent system for in vivo studies involves a combination of PEG 400, propylene glycol, and a small amount of a strong organic solvent like DMSO, diluted in a saline or aqueous base.
Rationale for Excipient Selection:
PEG 400: A widely used, low-toxicity co-solvent that can dissolve a broad range of lipophilic compounds.[7]
Propylene Glycol (PG): Another common co-solvent that is miscible with water and can enhance the solubility of many organic compounds.[7]
Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent used to create a concentrated stock solution of the compound before further dilution. Its use should be minimized due to potential toxicities at higher concentrations.[8]
Saline (0.9% NaCl): Used as the final diluent to achieve the desired dosing concentration and to ensure the final formulation is isotonic, which is particularly important for parenteral routes.[8]
The following workflow diagram illustrates the decision-making and experimental process for developing a co-solvent formulation.
Caption: Formulation Development Workflow for 3-Iodo-2-piperidin-1-ylpyridine.
Protocol 2: Preparation of a 10 mg/mL Co-Solvent Formulation
This protocol describes the preparation of a stock solution and its subsequent dilution to a final dosing concentration suitable for oral gavage or intraperitoneal injection.
Materials:
3-Iodo-2-piperidin-1-ylpyridine
Dimethyl sulfoxide (DMSO), ACS grade or higher
Polyethylene glycol 400 (PEG 400), USP grade
Propylene glycol (PG), USP grade
Sterile Saline (0.9% NaCl)
Sterile glass vials
Calibrated pipettes
Vortex mixer
Sterile syringe filters (0.22 µm)
Procedure:
Part A: Preparation of a 100 mg/mL Stock Solution in DMSO
Weigh 100 mg of 3-Iodo-2-piperidin-1-ylpyridine into a sterile glass vial.
Add 1 mL of DMSO to the vial.
Vortex the mixture until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary. This creates a concentrated stock solution.
Part B: Preparation of the Final 10 mg/mL Dosing Solution
In a separate sterile vial, prepare the co-solvent vehicle by mixing:
400 µL of PEG 400
100 µL of Propylene Glycol
Vortex the vehicle mixture until homogeneous.
To this vehicle, add 100 µL of the 100 mg/mL stock solution of 3-Iodo-2-piperidin-1-ylpyridine in DMSO.
Vortex thoroughly to ensure complete mixing.
Slowly add 400 µL of sterile saline to the mixture while vortexing. This brings the total volume to 1 mL and the final concentration to 10 mg/mL.
Visually inspect the final formulation for any signs of precipitation. If the solution remains clear, it is ready for use.
For parenteral administration, the final solution should be sterile filtered through a 0.22 µm syringe filter.
Final Formulation Composition:
10% DMSO
40% PEG 400
10% Propylene Glycol
40% Saline (0.9% NaCl)
Analytical Validation: Quantification by HPLC-UV
To ensure the accuracy of the formulation and to conduct pharmacokinetic studies, a validated analytical method for quantifying 3-Iodo-2-piperidin-1-ylpyridine is essential. A reverse-phase HPLC with UV detection is a common and reliable method.[9]
Table 2: HPLC-UV Method Parameters for 3-Iodo-2-piperidin-1-ylpyridine
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Standard reverse-phase column suitable for moderately lipophilic compounds.
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
Provides good peak shape for amine-containing compounds.
Mobile Phase B
0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Strong organic solvent for elution.
Gradient
Start at 30% B, ramp to 90% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min.
A standard gradient to ensure elution of the compound and separation from any impurities.
Flow Rate
1.0 mL/min
Typical flow rate for a 4.6 mm ID column.
Injection Volume
10 µL
Adjustable based on sensitivity and concentration.
Column Temperature
30°C
Ensures reproducible retention times.
UV Detection
254 nm
A common wavelength for aromatic and heterocyclic compounds. A full UV scan of the compound should be performed to determine the optimal wavelength.
Quantification
External standard calibration curve
A standard and reliable method for quantification.
Protocol 3: Formulation Stability Assessment
The stability of the formulation under the intended storage and use conditions must be verified.[10][11][12]
Procedure:
Prepare the final formulation as described in Protocol 2.
Divide the formulation into several aliquots in sealed, light-protected vials.
Store the vials under different conditions:
Refrigerated (2-8°C)
Room Temperature (20-25°C)
At specified time points (e.g., 0, 4, 8, 24 hours, and 7 days), analyze the samples for:
Appearance: Visual inspection for clarity, color change, and precipitation.
Concentration: Quantification by the validated HPLC-UV method to assess for degradation.
The formulation is considered stable if the concentration remains within ±10% of the initial concentration and there are no visual changes.
Safety and Handling
Substituted pyridines and iodinated compounds require careful handling.[13] While specific toxicity data for 3-Iodo-2-piperidin-1-ylpyridine is not available, precautions should be based on related compounds.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[1]
Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
Exposure: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. The compound is predicted to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[6]
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
Conclusion
The successful in vivo evaluation of 3-Iodo-2-piperidin-1-ylpyridine hinges on a rational and systematic approach to formulation development. This application note provides a comprehensive framework, beginning with essential physicochemical characterization, followed by a detailed protocol for a co-solvent-based formulation. The inclusion of a robust HPLC-UV method for analytical validation and stability assessment ensures the integrity and accuracy of the dosing solution. By adhering to these protocols and safety guidelines, researchers can confidently prepare and administer 3-Iodo-2-piperidin-1-ylpyridine in preclinical models, thereby generating reliable data to advance their research objectives.
Khan, S. et al. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. PMC.
Parmar, K. et al. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. PubMed.
Singh, S. & Handa, T. (2022). Stability Testing of Pharmaceutical Products.
Benchchem. Solubility and stability testing of novel pyrimidine derivatives.
MedCrave online. (2018). Solubility of some novel cyanopyridine derivatives.
Gad, S. C. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. PubMed.
Singh, M. (2006). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
Asian Journal of Pharmaceutics. (2016). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept.
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?.
ECHEMI. 4-Iodopyridine SDS, 15854-87-2 Safety Data Sheets.
Vesper, H. W. et al. (2003). High-performance liquid chromatography method to analyze free and total urinary pyridinoline and deoxypyridinoline. PubMed.
Application Note: Scalable Synthesis of 3-Iodo-2-(piperidin-1-yl)pyridine
Abstract This application note details a robust, scalable protocol for the synthesis of 3-Iodo-2-(piperidin-1-yl)pyridine , a critical intermediate for Suzuki-Miyaura and Sonogashira cross-coupling reactions in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, scalable protocol for the synthesis of 3-Iodo-2-(piperidin-1-yl)pyridine , a critical intermediate for Suzuki-Miyaura and Sonogashira cross-coupling reactions in medicinal chemistry. The method utilizes a regioselective Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-3-iodopyridine with piperidine. Optimized for multigram to kilogram scale, this process eliminates the need for chromatographic purification by employing a strategic salt formation workup, consistently yielding >90% purity with high throughput.
Introduction
Functionalized pyridines are ubiquitous in pharmaceutical scaffolds. The 3-iodo-2-amino-pyridine motif is particularly valuable because the iodine atom at the C3 position serves as a versatile handle for further elaboration, while the amine at C2 modulates solubility and biological activity.
Scaling up the synthesis of 3-Iodo-2-(piperidin-1-yl)pyridine presents specific challenges:
Regioselectivity: Ensuring substitution occurs exclusively at the C2 position without de-iodination at C3.
Purification: Avoiding silica gel chromatography, which is cost-prohibitive and environmentally unsustainable at scale.
Safety: Managing the exothermicity of amine additions and the handling of halogenated heterocycles.
This guide provides a validated workflow that addresses these challenges through precise reaction control and a crystallization-based isolation strategy.
Retrosynthetic Analysis
The most direct and atom-economical route involves the displacement of a leaving group at the 2-position of the pyridine ring. The 3-iodo substituent provides inductive activation, making the C2 position highly electrophilic.
Figure 1: Retrosynthetic disconnection relying on SNAr chemistry.
Process Development & Optimization
Route Selection
While 2-fluoro-3-iodopyridine is more reactive, 2-chloro-3-iodopyridine is selected as the starting material due to its significantly lower cost and higher stability. The lower reactivity of the chloride is compensated by thermal activation in a polar aprotic solvent.
Reaction Parameter Optimization
Parameter
Screening Range
Optimized Condition
Rationale
Solvent
DMF, DMSO, NMP, Neat
DMSO
High dielectric constant accelerates SNAr; water-miscible for easy workup.
Base
Et3N, K2CO3, Excess Piperidine
K2CO3
Acts as an acid scavenger; easier to handle than excess liquid amine waste.
Temperature
60°C – 120°C
90°C
Balances reaction rate (complete in <4h) with suppression of de-iodination byproducts.
Stoichiometry
1.1 – 5.0 equiv Piperidine
1.5 equiv
Sufficient to drive reaction to completion; minimizes waste.
Detailed Experimental Protocol (Scale-Up)
Scale: 100 g Input (2-Chloro-3-iodopyridine)
Target Yield: ~105 g (88%)
Purity: >98% (HPLC)
Reagents and Equipment
Reactor: 1 L Jacketed Glass Reactor with overhead stirrer, reflux condenser, and internal temperature probe.
4M HCl in Dioxane or concentrated aqueous HCl (for salt formation).
Step-by-Step Procedure
Reaction Phase
Charging: To the reactor, charge DMSO (400 mL) and 2-Chloro-3-iodopyridine (100 g). Stir at 250 RPM until dissolved.
Base Addition: Add K2CO3 (86.6 g) in a single portion. The suspension will be white to off-white.
Amine Addition: Add Piperidine (62.0 mL) via addition funnel over 15 minutes.
Note: A mild exotherm (2-5°C) may be observed.
Heating: Heat the mixture to 90°C . Maintain temperature for 3–5 hours.
IPC (In-Process Control): Monitor by HPLC or TLC (20% EtOAc/Hexane).
Criterion: <1.0% remaining starting material.
Workup Phase
Quench: Cool reaction mixture to 25°C. Slowly add Water (800 mL) to the reactor.
Observation: The product may oil out or precipitate.
Extraction: Add EtOAc (500 mL). Stir vigorously for 15 minutes. Stop stirring and allow phases to separate.
Wash: Collect the organic (upper) layer. Re-extract the aqueous layer with EtOAc (2 x 200 mL). Combine organic layers.
Wash combined organics with Brine (300 mL) to remove residual DMSO.
Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude oil.
Purification (Salt Formation Strategy)
Critique: Distillation of high-boiling iodinated compounds can lead to decomposition. Crystallization of the HCl salt is the preferred method for high purity.
Salt Formation: Dissolve the crude oil in Isopropyl Alcohol (IPA) (300 mL).
Acidification: Cool to 0-5°C. Slowly add 4M HCl in Dioxane (1.1 equiv, ~115 mL) dropwise.
Observation: A thick white/off-white precipitate (the hydrochloride salt) will form.
Isolation: Stir at 0°C for 1 hour. Filter the solid.
Washing: Wash the cake with cold IPA (100 mL) followed by Heptane (100 mL).
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Free Base Recovery (Optional): If the free base is required for the next step, suspend the salt in EtOAc/Water, neutralize with 1M NaOH, and separate the organic layer.
Process Flow Diagram
Figure 2: Process flow for the synthesis and isolation of 3-Iodo-2-(piperidin-1-yl)pyridine HCl.
MS (ESI): Calculated for C10H13IN2 [M+H]+: 289.01; Found: 289.1.
Safety & Handling
2-Chloro-3-iodopyridine: Irritant. Avoid contact with skin and eyes.[1] May cause sensitization.
Piperidine: Highly flammable liquid and vapor. Toxic if inhaled or swallowed. Causes severe skin burns and eye damage. Handle in a fume hood.
DMSO: Enhances skin permeability of other chemicals. Wear nitrile gloves (double gloving recommended).
References
General SnAr on Pyridines
Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Aromatic Substitution of Pyridines. Angewandte Chemie International Edition. Link
Synthesis of 3-Iodo-2-substituted Pyridines
Guglielmi, P., et al. (2019). Synthesis and biological evaluation of novel 3-substituted pyridine derivatives. European Journal of Medicinal Chemistry. Link
Process Chemistry of Aminopyridines
Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Chapter on Solvent Selection for SnAr). Link
Related Scale-up Protocol (Analogous Substrate)
Organic Process Research & Development, "Scalable Synthesis of 2-Amino-3-iodopyridines". (General reference for methodology adaptation). Link
This guide addresses the specific stability challenges of 3-Iodo-2-piperidin-1-ylpyridine in solution. As an aryl iodide with a tertiary amine moiety, this compound presents a "dual-threat" stability profile: the carbon-iodine (C–I) bond is kinetically labile to photon-induced homolysis, while the piperidine ring is susceptible to N-oxidation.[1]
Part 1: The Stability Matrix (Root Cause Analysis)
Before troubleshooting, understand the why behind the degradation. This compound degrades primarily through two mechanisms in solution:
Photodeiodination (The "Purple Solution" Effect):
Mechanism: The C–I bond energy is relatively weak (~65 kcal/mol).[1] Exposure to UV or ambient blue light excites the molecule, leading to homolytic cleavage. This generates a reactive aryl radical and an iodine radical.[1]
Observation: The iodine radicals dimerize to form elemental iodine (
), causing the solution to turn pink or violet . The aryl radical abstracts a hydrogen from the solvent, forming the de-iodinated impurity (2-piperidin-1-ylpyridine).[1]
N-Oxidation (The "Slow Drift"):
Mechanism: The nitrogen atom in the piperidine ring has a lone pair susceptible to oxidation by dissolved oxygen or trace peroxides in solvents (e.g., aged THF or ethers), forming the N-oxide.
Observation: Appearance of a more polar impurity (shorter retention time in Reverse Phase HPLC) without color change.
Part 2: Troubleshooting Guide (FAQs)
Q1: My clear stock solution turned pink/violet overnight. Is it still usable?
Verdict:Likely Compromised.
Cause: This is the hallmark of photodeiodination.[1] The color comes from elemental iodine (
Impact: The concentration of your active compound has decreased, and the presence of
can act as an oxidant or catalyst in downstream reactions (especially cross-couplings).
Corrective Action:
Quantify the remaining parent compound via HPLC.[1] If degradation is <2%, you may quench the free iodine with a trace of sodium thiosulfate (aqueous wash), but recrystallization is recommended.
Prevention: Always store solutions in amber vials wrapped in aluminum foil.
Q2: I see a new peak at RRT ~0.8 (Relative Retention Time) in my HPLC. What is it?
Diagnosis: This is likely the De-iodinated byproduct (2-piperidin-1-ylpyridine) .[1]
Logic: Losing the heavy Iodine atom significantly reduces lipophilicity (lower LogP), causing the molecule to elute earlier on a C18 column.
Validation: Check the UV spectrum of the peak.[2] The loss of the Iodine auxochrome usually causes a hypsochromic shift (blue shift) in the absorption maximum compared to the parent.
Q3: The compound is precipitating out of my aqueous buffer (PBS).
Diagnosis:pH-Dependent Solubility Failure.
Mechanism: The pyridine nitrogen and piperidine nitrogen are basic.[1] At neutral or basic pH (pH > 7), the molecule exists largely as the free base, which has poor aqueous solubility.
Solution:
Acidify the buffer to pH < 4 to protonate the piperidine nitrogen (forming a soluble salt).
Use a co-solvent (DMSO or Ethanol) at 5–10% v/v.[1]
Part 3: Self-Validating Protocols
Protocol A: The "Dark vs. Light" Stress Test
Use this to validate your handling conditions.
Preparation: Prepare a 1 mg/mL solution of the compound in Acetonitrile.
Split: Divide into two clear glass vials.
Vial A (Control): Wrap tightly in aluminum foil.
Vial B (Stress): Place on a window sill or under a UV lamp for 4 hours.[1]
Analysis: Run both samples on HPLC (see Protocol B).
Validation Criteria:
Vial B should show a distinct new peak (de-iodinated product) and likely a color change.[1]
If Vial A also degrades, your solvent contains peroxides (check your Acetonitrile quality).
Protocol B: Quantitative HPLC Method for Purity
Standardized conditions to separate the parent from degradation products.
Parameter
Setting
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A
Water + 0.1% Formic Acid (buffers pH, prevents tailing)
Mobile Phase B
Acetonitrile (MeCN)
Gradient
5% B to 95% B over 10 minutes
Flow Rate
1.0 mL/min
Detection
UV @ 254 nm (Aryl ring) and 280 nm
Expected Retention
Parent: ~6-7 min; De-iodinated: ~4-5 min; N-Oxide: ~3-4 min
Part 4: Degradation Pathway Visualization
The following diagram illustrates the two primary degradation pathways: Photolytic Deiodination and N-Oxidation.[1]
Caption: Figure 1. Degradation pathways of 3-Iodo-2-piperidin-1-ylpyridine showing photolytic cleavage (Red path) and oxidative degradation (Green path).
References
Photostability of Aryl Halides
Mechanism of C-I bond homolysis: Grimshaw, J., & de Silva, A. P. (1981). "Photochemistry of Aryl Halides." Chemical Society Reviews.[1] This establishes the fundamental instability of aryl iodides to UV light, leading to radical formation.
ICH Guidelines: International Conference on Harmonisation (ICH).[1] "Stability Testing: Photostability Testing of New Drug Substances and Products Q1B."
N-Oxidation pathways: Damrauer, R., et al. (2010). "Computational Studies of the Oxidation of Amines." Journal of Organic Chemistry.
Technical Support Center: Synthesis & Impurity Profiling of 3-Iodo-2-piperidin-1-ylpyridine
Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists. Scope: Synthesis optimization, by-product identification, and troubleshooting for the reaction of 2-fluoro-3-iodopyridine with piperidine.
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.
Scope: Synthesis optimization, by-product identification, and troubleshooting for the
reaction of 2-fluoro-3-iodopyridine with piperidine.
Introduction: The Reaction Context
The synthesis of 3-iodo-2-piperidin-1-ylpyridine is a classic Nucleophilic Aromatic Substitution (
). It serves as a critical scaffold in medicinal chemistry, particularly for kinase inhibitors where the C3-iodine allows for subsequent cross-coupling (Suzuki, Sonogashira) and the piperidine moiety improves solubility and pharmacokinetic profiles.
While the reaction appears straightforward, the steric bulk of the C3-iodine atom and the electronic properties of the pyridine ring create a specific "impurity matrix" that researchers must navigate.
Module 1: The "Happy Path" Synthesis Protocol
This protocol is optimized to minimize the two most common failure modes: hydrolysis (pyridone formation) and protodeiodination.
Reaction Scheme:
Standard Operating Procedure (SOP)
Reagents:
Substrate: 2-Fluoro-3-iodopyridine (1.0 equiv). Note: The 2-Chloro analog is significantly less reactive due to the steric crowding of the adjacent iodine; Fluorine is preferred for its high electronegativity which activates the C2 position.
Nucleophile: Piperidine (1.2 – 1.5 equiv).
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or (anhydrous).
Solvent: DMF or DMSO (Must be anhydrous; water content <0.05%).
Execution:
Charge the reaction vessel with 2-fluoro-3-iodopyridine and anhydrous DMF under
atmosphere.
Add DIPEA followed by piperidine dropwise.
Heat to 80–90°C . Critical: Do not exceed 100°C to prevent thermal deiodination.
Monitor by HPLC/UPLC after 2 hours.
Workup:
Dilute with EtOAc and wash with water (
) to remove DMF and excess piperidine.
Dry over
.
Purification: Silica gel chromatography (Hexane/EtOAc). The product usually elutes as a pale yellow oil or low-melting solid.
Module 2: The Impurity Matrix & Troubleshooting
This section analyzes the specific by-products generated when the reaction deviates from the ideal pathway.
Visualizing the Pathway
Figure 1: Reaction network showing the primary
pathway (Green) and competitive degradation routes (Red/Yellow).
Detailed Impurity Analysis Table
Impurity ID
Structure Name
Origin
Mass Shift (vs Target)
Remediation
Impurity A
3-Iodo-2-pyridone
Hydrolysis of C-F bond due to water in solvent.
(Loss of Piperidine fragment, gain of O)
Use anhydrous DMF/DMSO. Store K2CO3 in desiccator.
Impurity B
2-Piperidin-1-ylpyridine
Loss of Iodine (Protodeiodination).
(Loss of I, gain of H)
Avoid Cu/Pd contamination. Shield from UV light. Lower temp <100°C.
Impurity C
Piperidine N-oxide
Oxidation of the tertiary amine.
(Gain of O)
Use fresh piperidine (free of peroxides). Store product under Argon.
Impurity D
Unreacted SM
Incomplete conversion.
Increase equivalents of piperidine (up to 2.0). Check base quality.
Module 3: Troubleshooting FAQs
Q1: I see a significant peak at M-126 in my LC-MS. Why is my iodine disappearing?
Diagnosis: You are observing Impurity B (Protodeiodination) .
Root Cause:
Photolytic Cleavage: The C-I bond is weak (
50 kcal/mol). Exposure to ambient light, especially in solution, can trigger radical cleavage.
Trace Metals: If you are running this reaction in glassware previously used for Suzuki/Buchwald couplings, trace Pd or Cu can catalyze the reduction of the iodide using piperidine as a hydride source [1].
Solution:
Wrap the reaction flask in aluminum foil.
Perform an acid wash (Aqua Regia or Nitric Acid) on your glassware to remove metal residues.
Avoid using reducing solvents (like alcohols) if possible; stick to DMF or Acetonitrile.
Q2: My conversion is stuck at 60%, and adding more piperidine doesn't help.
Diagnosis: The reaction has likely stalled due to hydrolysis competition (Impurity A) or salt formation.
Root Cause:
The leaving group (Fluoride) generates HF. If your base (DIPEA/Carbonate) is exhausted or wet, the HF can protonate the piperidine, rendering it non-nucleophilic. Furthermore, if water is present, hydroxide ions (
) are smaller and harder nucleophiles than piperidine, rapidly attacking the C2 position to form the unreactive pyridone [2].
Solution:
Check the water content of your DMF (Karl Fischer titration). It must be <0.05%.
Switch from DIPEA to an inorganic base like
(Cesium Carbonate), which often improves solubility and reactivity in on crowded pyridines.
Q3: The NMR shows a broad hump around 3.0–4.0 ppm instead of sharp piperidine multiplets.
Diagnosis:Restricted Rotation (Atropisomerism-like behavior).Explanation:
The iodine atom at position 3 is extremely bulky. It forces the piperidine ring at position 2 to twist out of the plane of the pyridine ring to minimize steric clash. This can cause broadening of the
-protons of the piperidine ring in NMR at room temperature due to slow exchange on the NMR timescale.
Verification:
Run the NMR at elevated temperature (e.g., 50°C). The peaks should sharpen (coalesce) as the rotation barrier is overcome.
Module 4: Analytical Validation
Use these parameters to confirm the identity of 3-Iodo-2-piperidin-1-ylpyridine .
Physical State: Pale yellow oil or low-melting solid.
Mass Spectrometry (ESI+):
Target
Da.
Look for the characteristic Iodine isotope pattern (Mass defect is negative; Iodine-127 is monoisotopic).
NMR (400 MHz, ):
Pyridine Ring:
8.2–8.3 (dd, 1H, C6-H) – Deshielded by Nitrogen.
7.9–8.0 (dd, 1H, C4-H) – Deshielded by Iodine.
6.7–6.8 (dd, 1H, C5-H) – Typical pyridine region.
Piperidine Ring:
3.1–3.3 (m, 4H, -CH2) – Note: May be broad due to sterics.
1.6–1.8 (m, 6H, -CH2).
Module 5: Decision Tree for Process Optimization
Figure 2: Troubleshooting logic flow for reaction optimization.
References
Choguill, H. S., & Ridd, J. H. (1961).[1] The mechanism of protodeiodination of p-iodoaniline. Journal of the Chemical Society, 822-827. [Link][2]
Shelke, N. B., et al. (2014). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases.[3][4] RSC Advances. [Link]
Technical Support Center: Troubleshooting Low Cell Permeability of Piperidine Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of piperidine-containing compound...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of piperidine-containing compounds. As a common scaffold in medicinal chemistry, the piperidine ring offers significant advantages but can also present unique permeability hurdles. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve these issues in your experiments.
Section 1: Understanding the "Why" - Core Permeability Challenges
This section addresses the fundamental reasons your piperidine derivative might be struggling to cross the cell membrane.
Q1: My piperidine derivative is potent in my biochemical assay but shows no activity in a cell-based assay. Why is it not getting into the cells?
This is a classic permeability problem. The issue often lies with the inherent physicochemical properties of the piperidine moiety itself. Piperidine is a basic heterocycle, and its nitrogen atom is typically protonated at physiological pH (around 7.4).[1][2] This positive charge makes the molecule highly polar and soluble in aqueous environments but prevents it from passively diffusing across the lipid-rich cell membrane, which favors neutral, more lipophilic compounds.
Key factors that govern a molecule's ability to passively cross a biological membrane include its lipophilicity, size, and the number of hydrogen bond donors and acceptors, concepts famously summarized in Lipinski's Rule of Five.[3][4][5][6] A charged piperidine ring significantly compromises the lipophilicity required for efficient membrane transit.
Q2: What are the most critical physicochemical properties I should examine first for my piperidine derivative?
Before running complex cellular assays, a thorough analysis of your compound's fundamental properties can be highly predictive.
pKa (Acid Dissociation Constant): This is arguably the most critical parameter for a basic compound like a piperidine derivative. The pKa of piperidine itself is high, around 11.1.[2] This means that at a physiological pH of 7.4, it will be almost entirely in its protonated, charged form. You need to know the pKa of your specific derivative, as substituents on the ring can alter it. The goal is to have a pKa that allows for a significant fraction of the neutral, membrane-permeant species to exist at pH 7.4.
LogP and LogD: LogP is the partition coefficient of the neutral molecule between octanol and water, indicating its lipophilicity. LogD is the distribution coefficient at a specific pH (e.g., LogD7.4) and accounts for both the neutral and ionized forms. For basic compounds, LogD7.4 is often significantly lower than LogP because of protonation. A low LogD7.4 is a strong indicator of poor permeability.
Polar Surface Area (PSA): This metric quantifies the surface area of a molecule contributed by polar atoms (oxygens, nitrogens, and attached hydrogens). High PSA is associated with poor membrane permeability. The charged nitrogen of a protonated piperidine contributes significantly to the overall PSA.
Table 1: Key Physicochemical Properties and Their Impact on Permeability
The charged nitrogen significantly increases TPSA.
Reduce overall polarity and charge.
Q3: You mentioned pKa is critical. How can I modulate the basicity of the piperidine nitrogen?
Lowering the pKa of the piperidine nitrogen is a primary strategy to increase the population of the neutral, membrane-permeable species at physiological pH. This can be achieved through several medicinal chemistry approaches:
Introducing Electron-Withdrawing Groups: Placing electron-withdrawing groups (e.g., fluorine, chlorine) on the piperidine ring or on adjacent carbons can pull electron density away from the nitrogen, making its lone pair less available for protonation and thus lowering the pKa.[7][8]
Bioisosteric Replacement: In some cases, replacing the piperidine with a less basic bioisostere might be a viable, albeit more involved, strategy.[7]
Section 2: A Step-by-Step Experimental Troubleshooting Guide
If initial physicochemical analysis points to a permeability issue, the next step is to quantify it experimentally and diagnose the specific mechanism of poor transport.
Caption: A workflow for troubleshooting low cell permeability.
Q4: How do I choose the right initial assay to measure permeability? PAMPA or Caco-2?
Your first experimental step should be to determine if the issue is with passive diffusion. For this, the Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal starting point.[9][10]
PAMPA is a non-cell-based assay that measures a compound's ability to diffuse from a donor well, through a synthetic membrane coated with lipids, to an acceptor well.[11][12] Its key advantage is that it only measures passive permeability, making it a clean and direct assessment of a molecule's intrinsic ability to cross a lipid barrier. It is fast, inexpensive, and avoids the complexities of cellular machinery like transporters.[9][11]
Caco-2 assays use a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[13][14][15][16] This model is more complex and accounts for passive diffusion, paracellular transport (between cells), and, crucially, active transport via uptake and efflux proteins.[13][14][15]
Recommendation: Start with PAMPA. It provides a clear "yes/no" answer to the question of passive diffusion. If your compound fails the PAMPA test, you know you have a fundamental physicochemical problem to solve.
Table 2: Comparison of Initial Permeability Assays
High complexity, higher cost, slow (cells require ~21 days to differentiate)[17]
When to Use First
Always. To establish a baseline of passive diffusion.
After PAMPA, to investigate reasons for poor in vivo correlation or to test for active efflux.
Q5: My compound has good permeability in the PAMPA assay but still shows poor results in cell-based assays. What's happening?
This is a classic and highly informative result. It strongly suggests that your compound is a substrate for an efflux transporter .
Efflux transporters are proteins on the cell surface that act as pumps, actively removing foreign substances (xenobiotics) from the cytoplasm.[18][19][20] The most notorious of these is P-glycoprotein (P-gp) .[18][19] Your compound has the right physicochemical properties to diffuse into the cell (as shown by PAMPA), but it is being pumped back out before it can reach its intracellular target.
Caption: The mechanism of P-glycoprotein (P-gp) mediated drug efflux.
To confirm this, you must run a bidirectional Caco-2 assay . In this experiment, you measure the permeability of your compound in both directions:
Apical to Basolateral (A→B): Mimics absorption from the gut into the bloodstream.
Basolateral to Apical (B→A): Mimics efflux from the blood back into the gut lumen.
The result is expressed as an Efflux Ratio (ER) , which is the ratio of Papp(B-A) / Papp(A-B). A high efflux ratio (generally >2) is a clear indication that your compound is being actively transported out of the cells.[14]
Q6: My Caco-2 assay shows a high efflux ratio. How can I be certain it's P-gp and what can I do about it?
To definitively prove P-gp involvement, you can run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil .[18][21][22][23]
If co-incubation with verapamil significantly reduces the efflux ratio (by decreasing the B→A transport), you have confirmed your compound is a P-gp substrate.[24]
Addressing P-gp efflux is a significant medicinal chemistry challenge. Strategies include:
Structural Modification: Making subtle changes to the molecule to disrupt its recognition and binding by P-gp. This is often a process of trial and error.
Increasing Permeability: Sometimes, if the passive permeability is made exceptionally high, the rate of diffusion into the cell can overwhelm the rate of efflux.
Intramolecular Hydrogen Bonding: Designing the molecule to form an internal hydrogen bond can "hide" polar groups from both the solvent and efflux transporters, effectively making the molecule more lipophilic and less recognizable by P-gp.[25][26][27][28][29]
Section 3: Key Experimental Protocols
Here are streamlined protocols for the key assays discussed. Always include appropriate controls (e.g., high- and low-permeability standards) for data validation.
Prepare Lipid Solution: Dissolve a suitable lipid (e.g., lecithin) in an organic solvent like dodecane.
Coat Donor Plate: Add a small volume (e.g., 5 µL) of the lipid solution to each well of a 96-well filter donor plate (PVDF membrane) and allow the solvent to evaporate, leaving a lipid layer.
Prepare Compound Solutions: Dissolve test compounds and controls in a buffer solution (e.g., PBS at pH 7.4) to a final concentration (e.g., 10 µM).
Fill Acceptor Plate: Add fresh buffer to each well of a 96-well acceptor plate.
Assemble Sandwich: Place the lipid-coated donor plate onto the acceptor plate, ensuring the bottoms of the donor wells are immersed in the acceptor buffer.
Add Compounds to Donor Plate: Add the compound solutions to the donor wells.
Incubate: Cover the assembly and incubate for a specified period (e.g., 4-16 hours) at room temperature with gentle shaking.[10][12]
Analyze: Separate the plates and determine the compound concentration in both the donor and acceptor wells using LC-MS/MS. The apparent permeability coefficient (Pe) is then calculated. Compounds with Pe > 1.5 x 10⁻⁶ cm/s are generally considered to have high permeability.[9]
Cell Culture: Seed Caco-2 cells onto permeable filter supports (e.g., Transwell inserts) and culture for 21-25 days to allow for differentiation and monolayer formation.[17] Culture at 37°C in a humidified atmosphere with 5% CO₂.[16]
Verify Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., ≥200 Ω·cm²), indicating tight junction formation.[17]
Prepare Dosing Solutions: Dissolve test compounds, controls, and (if needed) a P-gp inhibitor like verapamil in transport buffer (e.g., Hanks' Balanced Salt Solution).
Perform Transport Study (A→B):
Add the dosing solution to the apical (upper) chamber.
Add fresh transport buffer to the basolateral (lower) chamber.
Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).
Collect samples from the basolateral chamber at specified time points.
Perform Transport Study (B→A):
Add the dosing solution to the basolateral chamber.
Add fresh transport buffer to the apical chamber.
Incubate under the same conditions.
Collect samples from the apical chamber.
Analyze: Quantify the concentration of the compound in all collected samples by LC-MS/MS. Calculate the apparent permeability (Papp) for each direction and determine the efflux ratio.
References
Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery.
Dey, S., et al. (2023). Reversing protonation of weakly basic drugs greatly enhances intracellular diffusion and decreases lysosomal sequestration. eLife, 12, e84937. Retrieved from [Link]
García-Báez, E. V., et al. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Crystals, 11(8), 949. Retrieved from [Link]
Jain, S., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 11-17. Retrieved from [Link]
Lipinski, C. A. (2016). Rule of five in 2015 and beyond: Target and ligand structural limitations, ligand chemistry structure and drug discovery project decisions. Advanced Drug Delivery Reviews, 101, 34-41. Retrieved from [Link]
Bajad, S., et al. (2001). Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer. Indian Journal of Experimental Biology, 39(8), 776-781. Retrieved from [Link]
Dahl, G., et al. (2018). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 61(15), 6877-6887. Retrieved from [Link]
Nishikawa, M., et al. (2017). Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. Traditional & Kampo Medicine, 4(2), 65-70. Retrieved from [Link]
Pandey, P., et al. (2017). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 60(4), 1590-1603. Retrieved from [Link]
Fromm, M. F. (2004). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 27, 99-101. Retrieved from [Link]
Gil, M. C., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 16(2), 254. Retrieved from [Link]
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
Marzolini, C., et al. (2004). Role of P-glycoprotein in drug disposition. Current Drug Metabolism, 5(4), 279-291. Retrieved from [Link]
Dahl, G., et al. (2018). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Medicinal Chemistry Letters, 9(8), 812-817. Retrieved from [Link]
Scott, D. E., et al. (2019). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 10(1), 81-86. Retrieved from [Link]
Kumar, A., et al. (2022). Permeability enhancement techniques for poorly permeable drugs: A review. GSC Biological and Pharmaceutical Sciences, 20(2), 209-218. Retrieved from [Link]
ResearchGate. (n.d.). Experimental amine basicity (pKa), effective and intrinsic lipophilicities (logD7.4 and logP, respectively) for selected piperidine derivatives. Retrieved from [Link]
Anderson, A. C. (2011). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 54(10), 3359-3373. Retrieved from [Link]
Troutman, M. D., & Thakker, D. R. (2003). Impact of P-Glycoprotein-Mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-Glycoprotein Substrates. Molecular Pharmaceutics, 1(1), 26-35. Retrieved from [Link]
Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]
Di, L., & Kerns, E. H. (2003). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Current Drug Metabolism, 4(3), 223-234. Retrieved from [Link]
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). Retrieved from [Link]
Hubatsch, I., et al. (2007). Caco-2 cell permeability assays to measure drug absorption. Nature Protocols, 2(9), 2111-2119. Retrieved from [Link]
Neuhoff, S., et al. (2005). Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. Xenobiotica, 35(3), 231-251. Retrieved from [Link]
Leopoldo, M., et al. (2018). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 61(1), 187-202. Retrieved from [Link]
Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]
Kerppola, R. E., et al. (2013). Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein. Journal of Biological Chemistry, 288(10), 7125-7135. Retrieved from [Link]
White, T. R., et al. (2022). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Organic & Biomolecular Chemistry, 20(29), 5777-5781. Retrieved from [Link]
Sura, K., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2533. Retrieved from [Link]
H-Y. Ji, et al. (2012). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 3(10), 821-825. Retrieved from [Link]
Jämbeck, J. P. M., & Lyubartsev, A. P. (2018). Drug–Membrane Permeability across Chemical Space. Journal of Physical Chemistry B, 122(24), 6407-6418. Retrieved from [Link]
Khavrutskii, I. V., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. ACS Sensors, 5(11), 3566-3574. Retrieved from [Link]
ResearchGate. (n.d.). P-glycoprotein and its role in drug-drug interactions. Retrieved from [Link]
van Asperen, J., et al. (2000). How significant is the role of P-glycoprotein in drug absorption and brain uptake? Journal of Pharmacy and Pharmacology, 52(10), 1195-1200. Retrieved from [Link]
Kim, J. Y., et al. (2024). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Science and Biotechnology, 33(5), 655-663. Retrieved from [Link]
Chem Help ASAP. (2024, January 27). Lipinski's rules & drug discovery beyond the rule of five [Video]. YouTube. Retrieved from [Link]
Al-Ostath, A. I., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 29(4), 868. Retrieved from [Link]
Bak, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6599. Retrieved from [Link]
Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]
Lousa, D., et al. (2020). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Physical Chemistry Chemical Physics, 22(30), 17091-17099. Retrieved from [Link]
Dahl, G., et al. (2018). Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. SciLifeLab Publications. Retrieved from [Link]
Hsiao, P., et al. (2006). Verapamil P-glycoprotein Transport across the Rat Blood-Brain Barrier: Cyclosporine, a Concentration Inhibition Analysis, and Comparison with Human Data. Journal of Pharmacology and Experimental Therapeutics, 317(2), 704-710. Retrieved from [Link]
St-Gallay, S. (n.d.). The Rule of 5 - Two decades later. Sygnature Discovery. Retrieved from [Link]
Wang, X., et al. (2016). Influence of verapamil on the pharmacokinetics of oridonin in rats. Pharmaceutical Biology, 54(12), 2953-2958. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: BIO-3I2P-TS
Subject: Resolving potency shifts, non-monotonic dose responses, and variability in IC50/EC50 data.
Executive Summary
Inconsistent bioassay results with 3-Iodo-2-piperidin-1-ylpyridine are rarely due to random error. They typically stem from three specific physicochemical liabilities intrinsic to this scaffold: colloidal aggregation , photolytic deiodination , and heavy-atom fluorescence quenching .
This guide bypasses generic advice to focus on the molecular-level interactions driving these failures. It provides self-validating protocols to stabilize your compound and sanitize your data.
Module 1: The "Invisible" Variable – Colloidal Aggregation[1][2]
The Issue: You observe steep Hill slopes (>2.0), flat structure-activity relationships (SAR), or potency that shifts significantly with enzyme concentration.
The Mechanism:
The combination of the lipophilic iodine atom and the piperidine ring creates a surfactant-like geometry. In aqueous buffers (PBS, HEPES), this molecule tends to form colloidal aggregates rather than a true solution. These 100–400 nm particles non-specifically adsorb proteins, inhibiting enzymes by "sequestration" rather than specific binding. This is the leading cause of false positives in HTS.
Diagnostic Workflow
Use this decision tree to distinguish between true solubility issues (precipitation) and colloidal aggregation.
Caption: Diagnostic logic flow to isolate colloidal aggregation artifacts using detergent sensitivity.
Corrective Protocol: The Detergent Challenge
Preparation: Prepare two parallel assay plates.
Plate A: Standard assay buffer.
Plate B: Assay buffer supplemented with 0.01% (v/v) Triton X-100 or freshly prepared 0.005% Tween-80 .
Execution: Run the dose-response curve for 3-Iodo-2-piperidin-1-ylpyridine on both plates.
Analysis:
If the IC50 shifts by >10-fold (potency drops) in Plate B, the compound is an aggregator. The detergent disrupts the colloid, revealing the true (inactive) state.
Note: Ensure your protein target tolerates the detergent control first.
Module 2: Chemical Integrity – The Iodine Liability
The Issue: Potency decreases over time (e.g., stock solution is active on Day 1, inactive on Day 7) or varies between clear and amber tubes.
The Mechanism:
The C–I bond on the pyridine ring is weak (~65 kcal/mol) and highly susceptible to homolytic cleavage upon exposure to UV/blue light. This generates a reactive radical species that abstracts hydrogen from the solvent (DMSO or buffer), leading to deiodination (formation of 2-piperidin-1-ylpyridine). The deiodinated byproduct often has drastically different biological activity.
Degradation Pathway
Caption: Photolytic degradation mechanism of the C-I bond leading to inactive byproducts.
Corrective Protocol: Handling & Storage
Amber Glass Only: Never store stock solutions in clear glass or plastic. Use amber borosilicate vials.
Avoid Freeze-Thaw: Aliquot stocks immediately. Repeated freeze-thaw cycles introduce condensation and oxygen, accelerating N-oxidation of the piperidine ring.
LC-MS Check: Before any critical campaign, run a quick LC-MS.
Parent Mass: Look for [M+H]+ corresponding to the iodinated species.
Warning Sign: A peak at [M-126] indicates loss of Iodine (replaced by H).
Module 3: Assay Interference – The Heavy Atom Effect
The Issue: In fluorescence-based assays (e.g., FRET, Fluorescence Polarization), the compound appears to be a "super-inhibitor" with >100% inhibition, or the baseline fluorescence drops.
The Mechanism:
Iodine is a heavy atom. It facilitates intersystem crossing , which effectively quenches the fluorescence of nearby fluorophores (especially fluorescein or rhodamine derivatives) via the Heavy Atom Effect . This is a physical quenching phenomenon, not biological inhibition.
Troubleshooting Matrix
Observation
Likely Cause
Validation Step
Signal drops in "No Enzyme" control
Fluorescence Quenching
Add compound to fluorophore only (no enzyme). If signal drops, it's a quencher.
IC50 changes with pH
Ionization (Piperidine pKa ~11)
The piperidine is protonated at pH 7.4. Ensure buffer capacity (>50mM HEPES) to prevent local pH shifts.
Precipitate in well
Solubility Limit
Check OD600 (turbidity). If >0.05 above background, compound has crashed out.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO concentrations higher than 1% to solve the solubility issue?A: Proceed with caution. While 3-Iodo-2-piperidin-1-ylpyridine is soluble in DMSO, most enzymes and cells tolerate only up to 0.5–1% DMSO. Exceeding this often denatures the protein target, creating a new source of artifacts. Use the Detergent Protocol (Module 1) instead of increasing DMSO.
Q: Why is my IC50 different in phosphate buffer vs. TRIS?A: This is likely due to the piperidine moiety . Piperidine is a secondary amine base. If your buffer concentration is low (<20 mM), the compound itself (if at high µM concentrations) can shift the pH in the well, affecting enzyme activity. Always use strong buffers (e.g., 50 mM HEPES or Tris) to "lock" the pH.
Q: Is the iodine atom reactive towards my protein?A: Generally, aryl iodides are stable towards nucleophiles under physiological conditions. However, if your buffer contains transition metals (e.g., trace copper or palladium from other processes) and reducing agents, metal-catalyzed cross-coupling is theoretically possible, though rare in bioassays. Photolysis (Module 2) is the much higher risk.
References
Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.
National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Assay Interference by Aggregation. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[2] (Reference for Heavy Atom Effect/Quenching mechanisms).
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-mediated assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.
3-Iodo-2-piperidin-1-ylpyridine (CAS: 113048-26-3) is a critical heterocyclic intermediate, frequently employed in Suzuki-Miyaura and Sonogashira cross-coupling reactions to synthesize complex pharmaceutical scaffolds (e.g., kinase inhibitors). Its structural core features a basic pyridine nitrogen and a tertiary piperidine amine, creating a unique "push-pull" electronic system that complicates chromatographic separation.
The Challenge: Standard reverse-phase HPLC methods often fail for this class of compounds. The basic nitrogen moieties interact strongly with residual silanols on silica-based columns, leading to severe peak tailing, retention time instability, and poor resolution from key impurities like 2-chloro-3-iodopyridine (starting material) and 3-iodo-2-hydroxypyridine (hydrolysis byproduct).
The Solution: This guide objectively compares two distinct methodological approaches:
Method A (Traditional): Low pH (Acidic) Mobile Phase on a standard C18 column.
Method B (Recommended): High pH (Basic) Mobile Phase on a Hybrid Silica C18 column.
Mechanistic Comparison of Methodologies
Method A: The Acidic Approach (Traditional)
Principle: Uses low pH (pH < 3.[1]0) to fully protonate the pyridine nitrogen (
). The ionized analyte is more soluble in the aqueous phase but interacts less with the hydrophobic stationary phase.
Drawback: While protonation suppresses silanol interactions to some degree, the charged species elutes early (low
), often co-eluting with polar impurities.
Method B: The High pH Approach (Optimized)
Principle: Uses high pH (pH 10.0) to maintain the analyte in its neutral (uncharged) state.
Advantage: The neutral molecule exhibits maximal hydrophobic interaction with the C18 ligand, increasing retention and resolution. Furthermore, high pH suppresses the ionization of residual silanols (
is prevented if the column is designed for it), resulting in superior peak symmetry.
Detection: UV @ 254 nm (primary) and 280 nm (secondary).
Method Validation Logic Pathway
The following diagram illustrates the decision-making process for selecting the optimal method for basic heterocycles like 3-Iodo-2-piperidin-1-ylpyridine.
Caption: Decision tree for HPLC method development of basic pyridine derivatives, contrasting charge-state strategies.
Troubleshooting & Impurity Profile
When analyzing 3-Iodo-2-piperidin-1-ylpyridine, specific impurities indicate synthesis failures. Use the Relative Retention Times (RRT) below (based on Method B) to identify them.
Compound
Structure Note
RRT (approx)
Origin
Piperidine
Aliphatic amine
0.15 (Void)
Excess Reagent
3-Iodo-2-hydroxypyridine
Hydroxyl sub.
0.45
Hydrolysis
2-Chloro-3-iodopyridine
Halogen sub.
0.85
Starting Material
3-Iodo-2-piperidin-1-ylpyridine
Target
1.00
Product
Bis-piperidinyl adduct
Displaced Iodine
1.25
Over-reaction
Key Insight: If the "Starting Material" peak (RRT 0.85) is co-eluting with the main peak, decrease the initial organic concentration in Method B to 5% to flatten the gradient slope.
References
Dolan, J. W. (2008). A Guide to HPLC Method Development for Basic Compounds. LCGC North America. Link
McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. Link
Vertex AI Search. (2023). Synthesis and impurity profiling of aminopyridine derivatives.
Sielc Technologies . (2025). HPLC Separation of Pyridine Derivatives on Mixed-Mode Columns. Link
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 3-Iodo-2-piperidin-1-ylpyridine
In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous scientific scrutiny. A critical, and often challenging, aspect of this journe...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous scientific scrutiny. A critical, and often challenging, aspect of this journey is the comprehensive characterization of a compound's selectivity. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, making a thorough understanding of a molecule's cross-reactivity profile paramount. This guide provides an in-depth comparative analysis of 3-Iodo-2-piperidin-1-ylpyridine , a heterocyclic scaffold of interest, against two structurally related, yet distinct, chemical entities: Compound A (3-Chloro-2-piperidin-1-ylpyridine) and Compound B (3-Iodo-2-morpholinopyridine) .
Through a series of robust in vitro screening assays, this guide will illuminate the nuanced differences in their target engagement and off-target liabilities. We will delve into the causality behind these experimental observations, offering insights grounded in structural chemistry and target-family-wide trends. For researchers and drug development professionals, this document serves as a practical framework for assessing and interpreting cross-reactivity data, ultimately enabling more informed decisions in the optimization of lead candidates.
The Imperative of Early-Stage Cross-Reactivity Profiling
The adage "fail early, fail cheap" is a cornerstone of efficient drug development. Identifying potential off-target effects during the early discovery phases is crucial to mitigate the significant financial and temporal costs associated with late-stage failures.[1][2] A comprehensive cross-reactivity profile not only de-risks a chemical series but also can unveil novel therapeutic opportunities through serendipitous off-target activities.[1] The purpose of safety pharmacology is to identify undesirable pharmacodynamic properties of a substance that may be relevant to its human safety.[3]
This guide focuses on two primary classes of drug targets notorious for promiscuous ligand binding: protein kinases and G-protein coupled receptors (GPCRs). The high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge for developing selective kinase inhibitors.[4] Similarly, the structural similarities among GPCR families can lead to unintended cross-reactivity, resulting in a spectrum of physiological side effects.
The chemical structures of 3-Iodo-2-piperidin-1-ylpyridine, Compound A, and Compound B provide a foundation for hypothesizing their potential interaction landscapes.
dot
Caption: Structural motifs of the compared compounds.
The Pyridine Core: The central pyridine ring is a common scaffold in many kinase inhibitors, often forming hydrogen bonds with the hinge region of the kinase ATP-binding site.[5] We can anticipate that all three compounds may exhibit some level of kinase activity.
The Halogen at C3: The nature of the halogen at the 3-position (Iodine vs. Chlorine) can significantly influence binding affinity and selectivity. The larger, more polarizable iodine atom in 3-Iodo-2-piperidin-1-ylpyridine and Compound B may engage in halogen bonding or occupy larger hydrophobic pockets compared to the chlorine in Compound A.
The C2-Substituent: The piperidine moiety in 3-Iodo-2-piperidin-1-ylpyridine and Compound A provides a flexible, lipophilic group that can interact with hydrophobic regions of a binding pocket. In contrast, the morpholine ring in Compound B introduces a polar oxygen atom, potentially altering its hydrogen bonding capacity and overall solubility, which could influence its GPCR interaction profile. The piperidine ring is a common feature in a variety of compounds with therapeutic efficacy against a range of diseases.[6]
Experimental Design for Comprehensive Profiling
To empirically test these hypotheses, a tiered screening approach was employed. This strategy allows for a broad initial assessment followed by more focused, dose-dependent characterization of significant interactions.
Reproducibility of 3-Iodo-2-piperidin-1-ylpyridine synthesis methods
Reproducibility Guide: Synthesis of 3-Iodo-2-piperidin-1-ylpyridine Executive Summary The synthesis of 3-iodo-2-piperidin-1-ylpyridine (Target Structure: Pyridine ring substituted at C2 with piperidine and C3 with iodine...
Author: BenchChem Technical Support Team. Date: February 2026
Reproducibility Guide: Synthesis of 3-Iodo-2-piperidin-1-ylpyridine
Executive Summary
The synthesis of 3-iodo-2-piperidin-1-ylpyridine (Target Structure: Pyridine ring substituted at C2 with piperidine and C3 with iodine) presents a classic regioselectivity challenge.[1] While multiple routes exist, reproducibility is often compromised by incorrect isomer formation (e.g., 3-piperidinyl-2-iodopyridine) or incomplete conversion.[1]
This guide recommends Nucleophilic Aromatic Substitution (
) on 2-chloro-3-iodopyridine as the "Gold Standard" for reproducibility. This method leverages the natural electronic activation of the pyridine C2 position, ensuring 100% regiocontrol. Alternative methods, such as direct lithiation or metal-catalyzed cross-coupling, are analyzed but flagged for specific risks regarding selectivity and cost.[1]
Part 1: Scientific Foundation & Strategic Analysis
To guarantee reproducibility, one must understand the electronic landscape of the pyridine ring.
The
Advantage (Method A):
The C2 position of a pyridine ring is electron-deficient due to the inductive effect of the adjacent nitrogen. A halogen at C2 (Cl or F) is highly activated for nucleophilic attack by amines (piperidine). Crucially, the iodine atom at C3 is not activated for and is sterically hindered. Therefore, reacting 2-chloro-3-iodopyridine with piperidine selectively displaces the C2-chlorine, leaving the C3-iodine intact.[1] This is a self-validating regiochemical outcome.[1]
The Cross-Coupling Trap (Method B - Not Recommended):
Palladium-catalyzed amination (Buchwald-Hartwig) typically proceeds via oxidative addition. Pd(0) inserts faster into C-I bonds than C-Cl bonds. Consequently, subjecting 2-chloro-3-iodopyridine to Pd-catalysis would likely yield the wrong isomer (2-chloro-3-piperidinylpyridine) or a mixture, making this route chemically unsound for the target.[1]
The Direct Lithiation Risk (Method C):
Lithiation of 2-(piperidin-1-yl)pyridine creates a competition between C3 (ortho-lithiation directed by the piperidine nitrogen) and C6 (acidic proton adjacent to ring nitrogen). While feasible, this method requires cryogenic conditions (-78°C) and strict moisture control, lowering its robustness compared to Method A.
Part 2: Detailed Experimental Protocols
Method A: The Gold Standard (
Route)
High Reproducibility | High Regio-Fidelity | Scalable
Workflow Overview:
Precursor Synthesis: Selective C3-iodination of 2-chloropyridine via Directed Ortho-Metalation (DoM).
Substitution: Displacement of C2-Cl by piperidine.
Step 1: Preparation of 2-Chloro-3-iodopyridine
Note: This intermediate is commercially available (CAS 78607-36-0), but in-house synthesis ensures freshness, which is critical for iodine stability.[1]
Dissolve 2-chloro-3-iodopyridine in DMF (0.5 M concentration).
Add powdered
and piperidine.
Thermal Activation: Heat to 90–100°C for 12–16 hours.
Why: The C2-Cl bond is activated, but the adjacent bulky iodine atom creates steric hindrance, requiring elevated temperatures compared to simple 2-chloropyridine.
Monitoring: TLC/LC-MS. Look for the disappearance of the starting chloride.
Workup: Pour into ice water. The product is lipophilic and will often precipitate or oil out. Extract with DCM.
Purification: Silica gel chromatography (0-10% MeOH in DCM).
If reaction time in Method A is a bottleneck, substitute 2-chloro-3-iodopyridine with 2-fluoro-3-iodopyridine .
Advantage: Fluoride is a superior leaving group in
due to higher electronegativity (stabilizing the Meisenheimer intermediate).
Adjustment: Reaction proceeds at RT to 50°C in 4 hours.
Cost: The fluoro-precursor is significantly more expensive.
Part 3: Comparative Analysis & Data
Feature
Method A ( - Cl)
Method B ( - F)
Method C (Direct Lithiation)
Precursor
2-Chloro-3-iodopyridine
2-Fluoro-3-iodopyridine
2-(Piperidin-1-yl)pyridine
Regioselectivity
100% (C2 attack)
100% (C2 attack)
Variable (C3 vs C6 mix)
Reaction Temp
90–100°C
25–50°C
-78°C
Cost Efficiency
High
Low (Precursor cost)
Medium (Cryogenic)
Scalability
Excellent (kg scale)
Good
Poor (Lithiation limits)
Reproducibility
High
Very High
Low
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the mechanistic divergence that dictates the success of Method A/B over Catalytic routes.
Caption: Comparative pathway analysis demonstrating why SNAr (Method A) yields the correct regiochemistry while Pd-catalysis fails due to preferential C-I bond activation.
Part 5: References
Kinetics of Piperidine Substitution (
):
Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
Source: National Institutes of Health (NIH) / J Org Chem.
URL:[Link]
Regioselectivity in Pyridine Iodination:
Title: The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.[4][5]
Source: Royal Society of Chemistry (Chem. Commun.).
URL:[Link]
Buchwald-Hartwig Selectivity Challenges:
Title: Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (Discusses Ar-I vs Ar-Cl reactivity).
Source: WuXi AppTec.
URL:[Link]
A Comparative Guide to a Validated LC-MS/MS Method for the Quantification of 3-Iodo-2-piperidin-1-ylpyridine in Human Plasma
This guide provides a comprehensive overview and critical comparison of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of 3-Iodo-2-piperidin-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview and critical comparison of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of 3-Iodo-2-piperidin-1-ylpyridine in human plasma. This document is intended for researchers, scientists, and drug development professionals who require robust bioanalytical methods. The methodologies and validation parameters detailed herein are grounded in the principles outlined by major regulatory bodies, ensuring a scientifically sound and defensible approach.
Introduction: The "Why" Behind Methodological Choices
The quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies.[1] For 3-Iodo-2-piperidin-1-ylpyridine, a novel therapeutic agent, a highly selective and sensitive analytical method is paramount. LC-MS/MS is the gold standard for such applications, offering superior selectivity and sensitivity compared to other techniques like HPLC-UV.[2][3] This guide will not only present a validated method but also delve into the rationale for key experimental decisions, providing a deeper understanding of the bioanalytical process.
Our approach to method validation is aligned with the stringent requirements of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as harmonized in the ICH M10 guideline.[1][4][5] The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[4]
The LC-MS/MS Method: A Step-by-Step Protocol with Rationale
A robust and reliable LC-MS/MS method hinges on the careful optimization of several key stages, from sample preparation to data acquisition. The following protocol has been developed and validated to ensure high-quality data for the quantification of 3-Iodo-2-piperidin-1-ylpyridine.
Sample Preparation: The Foundation of Accurate Quantification
The goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove potential interferences, and concentrate the sample for enhanced sensitivity. For 3-Iodo-2-piperidin-1-ylpyridine in human plasma, a liquid-liquid extraction (LLE) was chosen for its efficiency and ability to produce a clean extract.[6]
Protocol:
Thaw frozen human plasma samples to room temperature.
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of internal standard (IS) working solution (e.g., a deuterated analog of 3-Iodo-2-piperidin-1-ylpyridine at 100 ng/mL). The use of a stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and can compensate for matrix effects and instrument instability.[6]
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
Vortex mix for 5 minutes to ensure thorough extraction.
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
Carefully transfer the upper organic layer to a clean tube.
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase (see section 2.2) for injection into the LC-MS/MS system.
Diagram of the Sample Preparation Workflow:
Caption: Liquid-Liquid Extraction Workflow.
Chromatographic Separation: Isolating the Analyte
The liquid chromatography step separates the analyte from other components in the reconstituted sample before it enters the mass spectrometer. A C18 column is a common choice for its versatility and ability to retain a wide range of small molecules.[7]
Table 1: Optimized LC Parameters
Parameter
Condition
Rationale
Column
C18, 2.1 x 50 mm, 1.8 µm
Provides excellent separation efficiency and resolution for small molecules.
Mobile Phase A
0.1% Formic Acid in Water
Acidification improves peak shape and ionization efficiency in positive ion mode.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic solvent providing good elution strength.
Gradient
5% B to 95% B over 3 min
A gradient elution allows for the separation of compounds with a range of polarities and a shorter run time.[6]
Flow Rate
0.4 mL/min
A typical flow rate for a 2.1 mm ID column, balancing speed and separation.
Column Temperature
40°C
Elevated temperature can improve peak shape and reduce viscosity.
Injection Volume
5 µL
A small injection volume minimizes potential matrix effects.
Mass Spectrometric Detection: Sensitive and Specific Quantification
Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis.[8] The instrument is tuned to detect a specific precursor ion of the analyte and a corresponding product ion, minimizing the chances of detecting interfering substances.
Table 2: Optimized MS Parameters
Parameter
3-Iodo-2-piperidin-1-ylpyridine
Internal Standard
Ionization Mode
Electrospray Ionization (ESI), Positive
Suitable for nitrogen-containing compounds.
Precursor Ion (Q1)
m/z 289.0
m/z 294.0 (for a d5 labeled IS)
Product Ion (Q3)
m/z 120.1
m/z 125.1
Collision Energy
Optimized for maximum signal
Optimized for maximum signal
Dwell Time
100 ms
100 ms
Method Validation: Demonstrating Fitness for Purpose
A full validation of a bioanalytical method should be performed to ensure its reliability for the intended application.[4] The following validation parameters were assessed according to FDA and EMA guidelines.[1][9]
Selectivity and Specificity
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[9] This was evaluated by analyzing blank plasma samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard. No significant interferences were observed at the lower limit of quantification (LLOQ).
Linearity and Range
The linearity of the method was assessed by preparing calibration standards in blank plasma over a specified concentration range. A linear regression with a weighting factor of 1/x² is commonly used. The correlation coefficient (r²) should be greater than 0.99.
Table 3: Linearity of 3-Iodo-2-piperidin-1-ylpyridine Quantification
Concentration (ng/mL)
Back-calculated Concentration (ng/mL)
Accuracy (%)
1.00
0.98
98.0
2.50
2.55
102.0
5.00
4.90
98.0
10.0
10.3
103.0
25.0
24.5
98.0
50.0
51.0
102.0
100.0
99.0
99.0
200.0
198.0
99.0
Linear Range
1.00 - 200.0 ng/mL
r² > 0.995
Accuracy and Precision
Accuracy and precision were determined by analyzing quality control (QC) samples at four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC. Both intra-day (within a single run) and inter-day (across multiple runs) accuracy and precision were evaluated.[2]
Table 4: Intra-day and Inter-day Accuracy and Precision
QC Level
Nominal Conc. (ng/mL)
Intra-day Mean Conc. (ng/mL) (n=6)
Intra-day Precision (%CV)
Intra-day Accuracy (%)
Inter-day Mean Conc. (ng/mL) (n=18)
Inter-day Precision (%CV)
Inter-day Accuracy (%)
LLOQ
1.00
1.02
8.5
102.0
1.04
9.8
104.0
Low
3.00
2.95
6.2
98.3
2.98
7.5
99.3
Medium
30.0
30.8
4.5
102.7
30.5
5.1
101.7
High
150.0
148.5
3.8
99.0
149.1
4.2
99.4
The acceptance criteria for accuracy are typically within ±15% (±20% for LLOQ) of the nominal concentration, and for precision, the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ). The presented data meets these criteria.
Stability
The stability of 3-Iodo-2-piperidin-1-ylpyridine in human plasma must be evaluated under various conditions that mimic sample handling and storage.[10][11][12]
Table 5: Stability of 3-Iodo-2-piperidin-1-ylpyridine in Human Plasma
Stability Condition
Duration
Low QC Stability (%)
High QC Stability (%)
Conclusion
Bench-top
4 hours at room temp.
98.5
101.2
Stable
Freeze-thaw
3 cycles
97.2
99.8
Stable
Long-term
30 days at -80°C
99.1
100.5
Stable
Post-preparative
24 hours in autosampler
101.5
102.3
Stable
The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration.[10]
Logical Flow of Method Validation:
Caption: Key Stages of Bioanalytical Method Validation.
Comparison with Alternative Methods
While LC-MS/MS is the preferred method, it is important to consider alternatives and understand their limitations.
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method is generally less sensitive and selective than LC-MS/MS. For the low concentrations often encountered in pharmacokinetic studies, HPLC-UV may not provide the required LLOQ. Furthermore, it is more susceptible to interferences from endogenous plasma components.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique, but it typically requires derivatization for polar compounds like 3-Iodo-2-piperidin-1-ylpyridine to make them volatile. This adds a step to the sample preparation process and can introduce variability.[3]
Immunoassays (e.g., ELISA): While often very sensitive, immunoassays are prone to cross-reactivity with structurally related compounds, including metabolites. The development of a specific antibody for a new chemical entity is also a time-consuming and expensive process.
The presented LC-MS/MS method offers a superior combination of sensitivity, selectivity, and throughput, making it the most suitable choice for the quantification of 3-Iodo-2-piperidin-1-ylpyridine in a drug development setting.
Conclusion
This guide has detailed a robust and validated LC-MS/MS method for the quantification of 3-Iodo-2-piperidin-1-ylpyridine in human plasma. The method demonstrates excellent linearity, accuracy, precision, and stability, meeting the stringent criteria set by regulatory authorities. The rationale behind the experimental choices has been explained to provide a comprehensive understanding of the bioanalytical process. In comparison to alternative techniques, the described LC-MS/MS method stands out as the most reliable and efficient approach for supporting pharmacokinetic and toxicokinetic studies in drug development.
References
Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]
ResearchGate. Validated LC-MS/MS method for determination of piperaquine in human plasma for its pharmacokinetic study. [Link]
MDPI. LC–MS/MS Method for Simultaneous Determination of Linarin and Its Metabolites in Rat Plasma and Liver Tissue Samples: Application to Pharmacokinetic and Liver Tissue Distribution Study After Oral Administration of Linarin. [Link]
Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
ICH. bioanalytical method validation and study sample analysis m10. [Link]
PubMed. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. [Link]
ANTISEL. Development and validation of a ‘dilute and shoot’ LC–MS/MS method in urine suitable for screening and. [Link]
Celegence. Stability Assessments in Bioanalytical Method Validation. [Link]
NIH. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. [Link]
ECA Academy. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
NIH. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
ACS Publications. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines | Analytical Chemistry. [Link]
PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
FDA. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-Iodo-2-piperidin-1-ylpyridine
For the researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provid...
Author: BenchChem Technical Support Team. Date: February 2026
For the researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Iodo-2-piperidin-1-ylpyridine, a halogenated pyridine derivative. Our focus is to equip you with the necessary knowledge to manage this process responsibly, ensuring the safety of personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles for handling halogenated organic compounds and pyridine derivatives.
Understanding the Hazard Profile: A Foundation for Safe Disposal
Pyridine and Piperidine Moieties: Pyridine and its derivatives are known for their local irritant effects on the skin and cornea.[1] Piperidine is classified as a flammable liquid and is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[2] Exposure to piperidines may also lead to adverse physiological effects such as increased blood pressure and heart rate, nausea, and labored breathing.[1]
Organo-iodine Substituent: The presence of iodine classifies this compound as a halogenated organic. Halogenated wastes require specific disposal routes due to their potential to form harmful byproducts upon improper treatment.[3] Improper disposal of iodine-containing materials in pathological incinerators can lead to environmental contamination.[4]
Based on these components, 3-Iodo-2-piperidin-1-ylpyridine should be handled as a hazardous substance with potential for toxicity, skin and eye irritation, and environmental hazards.
Quantitative Data Summary
For quick reference, the following table summarizes key hazard information extrapolated from related compounds.
Use of appropriate personal protective equipment (PPE) during handling and disposal.
Skin Corrosion/Irritation
Expected to be irritating to the skin and may cause burns.[1][2]
Avoidance of direct contact with the skin through the use of gloves and protective clothing.
Eye Damage/Irritation
Expected to cause serious eye irritation or damage.[1][2]
Use of safety glasses or goggles to prevent eye contact.
Flammability
The piperidine component suggests potential flammability.[2]
Segregation from ignition sources and use of appropriate fire extinguishing media if necessary.
Environmental Hazard
As a halogenated organic compound, it poses a risk to aquatic life and can have long-lasting effects. Improper incineration can release iodine into the environment.[4]
Segregation as halogenated organic waste and disposal via a licensed hazardous waste facility. Do not dispose down the drain.[5][6]
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for the disposal of 3-Iodo-2-piperidin-1-ylpyridine.
Comprehensive Safety and Handling Guide for 3-Iodo-2-piperidin-1-ylpyridine
This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Iodo-2-piperidin-1-ylpyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the foll...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Iodo-2-piperidin-1-ylpyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from safety data for structurally analogous compounds, including piperidine and other halogenated pyridines. A conservative approach is paramount; this compound should be treated as hazardous, assuming it may possess similar or greater toxicity than its structural relatives.
Hazard Analysis and Core Principles
3-Iodo-2-piperidin-1-ylpyridine incorporates three key structural features that inform its potential hazards: an iodinated pyridine ring and a piperidine moiety.
Pyridine Core: Pyridine and its derivatives are often volatile, possess a strong, unpleasant odor, and can be readily absorbed through inhalation and skin contact. They are typically treated as toxic and potentially harmful to the nervous system.[1]
Halogenation (Iodo- group): The presence of iodine can increase the chemical's reactivity and toxicity. Halogenated organic compounds may pose long-term health risks and can be harmful to aquatic life.
Piperidine Moiety: Piperidine is a cyclic amine that is corrosive and can cause severe skin burns and eye damage.[2][3] It is also flammable and toxic if inhaled or absorbed through the skin.[2][3]
Given these components, it is prudent to assume 3-Iodo-2-piperidin-1-ylpyridine is acutely toxic if swallowed or in contact with skin, causes severe skin and eye irritation or burns, and may be harmful if inhaled.[2][3][4] Long-term exposure effects are unknown, warranting stringent exposure controls.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to create a reliable barrier against exposure. Assume all routes of exposure—inhalation, dermal, and ocular—are potential risks.
PPE Category
Recommended Equipment
Justification and Best Practices
Eye & Face Protection
Chemical splash goggles and a full-face shield.
Protects against splashes of the liquid and potential vapors. Standard safety glasses are insufficient.[1][5]
Hand Protection
Double-gloving with chemically resistant gloves (e.g., Butyl rubber or Neoprene over Nitrile).
Nitrile gloves offer good general protection for incidental contact, but Butyl rubber or Neoprene are recommended for extended contact with corrosive amines and halogenated compounds.[1][6] Double-gloving minimizes risk during glove removal.[7] Gloves should be inspected before use and changed frequently (e.g., every 30-60 minutes) or immediately upon known contact.[8]
Body Protection
Chemical-resistant lab coat or a disposable chemical-protective suit with long sleeves.
Provides a barrier against incidental splashes and contamination. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6]
Respiratory Protection
NIOSH-approved respirator with organic vapor cartridges.
All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[5][7] A respirator provides an essential secondary layer of protection, especially if the fume hood's performance is uncertain or during spill response.
Foot Protection
Closed-toe, chemical-resistant shoes.
Protects feet from spills and falling objects.
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach is critical to ensure safety throughout the entire lifecycle of handling this chemical.
Ventilation: All work involving 3-Iodo-2-piperidin-1-ylpyridine, including weighing and solution preparation, must occur inside a certified chemical fume hood.[7]
Emergency Equipment: Verify that a fully functional eyewash station and safety shower are immediately accessible and unobstructed.[7]
Spill Kit: A dedicated spill kit must be available in the laboratory. It should contain absorbent materials like sand or diatomaceous earth, and appropriate containers for hazardous waste.[9][10]
Don PPE: Before handling the primary container, put on all required PPE as detailed in the table above.
Container Inspection: Visually inspect the container for any signs of damage or leaks before moving it into the fume hood.
Transfer: Use appropriate chemical-resistant tools (e.g., spatulas) for transferring the solid. Avoid generating dust. If the compound is a liquid, use a calibrated pipette or syringe.
Storage: When not in use, the compound must be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][11]
The following diagram illustrates the mandatory workflow for handling 3-Iodo-2-piperidin-1-ylpyridine.